Dibenzosuberenone
Description
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVTZAIYUGUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062274 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-33-5 | |
| Record name | Dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzosuberenone | |
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| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
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| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
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| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
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| Record name | Dibenzo[b,f]cyclohepten-1-one | |
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| Record name | DIBENZOSUBERENONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJHQ6T1YB | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable precursor for a range of pharmacologically active compounds, most notably tricyclic antidepressants, and a building block for novel organic materials. This technical guide provides an in-depth exploration of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside an examination of the signaling pathways of its prominent derivatives.
Physicochemical and Spectroscopic Properties
This compound, also known as 5H-dibenzo[a,d]cyclohepten-5-one, is a crystalline solid at room temperature. Its core structure consists of a seven-membered ring fused to two benzene rings, with a ketone functional group and a carbon-carbon double bond within the central ring. This extended conjugation influences its chemical and photophysical properties.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2222-33-5 |
| Molecular Formula | C₁₅H₁₀O |
| Molecular Weight | 206.24 g/mol |
| Appearance | Light yellow powder/crystalline solid |
| Melting Point | 87-88 °C |
| Boiling Point | 210 °C at 3 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform and ethyl acetate; Insoluble in water.[1] |
| LogP | 2.49 |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (d, 2H), 7.59 (t, 2H), 7.51 (t, 2H), 7.49 (d, 2H), 7.00 (s, 2H). The downfield shift of the aromatic protons is indicative of the deshielding effect of the carbonyl group and the aromatic rings. The singlet at 7.00 ppm corresponds to the vinylic protons of the central seven-membered ring. |
| ¹³C NMR (CDCl₃) | Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic and vinylic carbons (120-150 ppm). Specific assignments require further experimental data. |
| Infrared (IR) | A strong absorption band characteristic of the conjugated ketone C=O stretching vibration is expected around 1640-1680 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and the central ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 206. Fragmentation patterns would likely involve the loss of CO (m/z = 178) and subsequent rearrangements of the tricyclic system. |
Synthesis and Reactivity
This compound is most commonly synthesized from its saturated analog, dibenzosuberone, through dehydrogenation. The reactivity of this compound is primarily centered around its carbonyl group and the endocyclic double bond, making it a versatile intermediate for further chemical modifications.
Synthesis of this compound
The primary route to this compound involves the dehydrogenation of dibenzosuberone.[2][3] This can be achieved through several methods, including bromination followed by dehydrohalogenation or catalytic dehydrogenation. A microwave-assisted synthesis offers a rapid and high-yield alternative.[4]
Key Reactions of this compound
The presence of a ketone and a double bond in a strained seven-membered ring makes this compound a reactive substrate for various transformations.
-
Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol (dibenzosuberenol), Grignard reactions, and Wittig-type olefinations.[5]
-
Reactions at the Double Bond: The double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[5] It can also undergo epoxidation and aziridination.
Experimental Protocols
Microwave-Assisted Synthesis of this compound from Dibenzosuberone
This protocol is adapted from a literature procedure for the microwave-assisted dehydrogenation of dibenzosuberone.[4]
Materials:
-
Dibenzosuberone
-
Palladium on charcoal (10%)
-
Diethyl maleate
-
Ethanol
-
20% aqueous Potassium Hydroxide (KOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine dibenzosuberone (e.g., 1 mmol), a catalytic amount of 10% palladium on charcoal, and diethyl maleate (as a hydrogen acceptor).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 200°C for 30 minutes with a power of 60 W.
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add approximately 5 mL of 20% aqueous KOH and heat the mixture to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.
-
Extract the aqueous solution with three portions of diethyl ether (10 mL each).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow wax.
-
The product can be further purified by column chromatography on silica gel if necessary.
Inverse Electron-Demand Diels-Alder Reaction of this compound
This protocol describes a representative inverse electron-demand Diels-Alder reaction between this compound and a substituted tetrazine, leading to the formation of a dihydropyridazine derivative.[5]
Materials:
-
This compound
-
3,6-Disubstituted-1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask.
-
Add the 3,6-disubstituted-1,2,4,5-tetrazine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
The reaction typically proceeds to completion within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting dihydropyridazine product can be purified by column chromatography on silica gel.
Relevance in Drug Development: Signaling Pathways of Derivatives
This compound is a key intermediate in the synthesis of numerous tricyclic antidepressants and other pharmacologically active molecules.[2][3] The biological activity of these derivatives stems from their interaction with various neurotransmitter systems in the central nervous system.
Cyclobenzaprine: A Centrally Acting Muscle Relaxant
Cyclobenzaprine, a well-known muscle relaxant, is structurally related to tricyclic antidepressants and is synthesized from a this compound precursor. It primarily acts on the brainstem to reduce tonic somatic motor activity, thereby alleviating muscle spasms.[6] Its mechanism is not fully elucidated but is believed to involve the potentiation of norepinephrine and serotonin activity at the level of the brainstem.
References
- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to Dibenzosuberenone: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules, most notably tricyclic antidepressants. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and key synthetic methodologies related to this compound. Detailed experimental protocols and a summary of its role as a precursor to bioactive compounds are presented to support research and development in medicinal chemistry and drug discovery.
Chemical Structure and Nomenclature
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a central seven-membered ring fused to two benzene rings. The presence of a ketone functional group and a carbon-carbon double bond within the seven-membered ring are defining features of its structure.
IUPAC Name: 5H-dibenzo[a,d]cyclohepten-5-one[1]
Synonyms: 5-Dibenzosuberenone, Dibenzo[a,d]cyclohepten-5-one, 2,3:6,7-Dibenzotropone[2]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | Off-white to brown crystalline powder | [3] |
| Melting Point | 87-88 °C | [2][4] |
| Boiling Point | 210 °C at 3 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| CAS Number | 2222-33-5 | |
| Solubility | Insoluble in water, soluble in benzene. | [3] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Dehydrogenation of Dibenzosuberone
One established method for the synthesis of this compound is the dehydrogenation of its saturated analog, dibenzosuberone. This can be achieved through bromination followed by dehydrohalogenation.
Experimental Protocol:
-
Bromination: Dibenzo[a,d]cycloheptan-5-one is treated with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. The reaction is typically initiated with a radical initiator like AIBN (2,2'-azo-bis-isobutyronitrile) and refluxed.
-
Dehydrohalogenation: Following the bromination step, a tertiary amine base, such as triethylamine, is added to the reaction mixture. The mixture is then refluxed to facilitate the elimination of hydrogen bromide, yielding this compound.
-
Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Intramolecular Decarboxylative Coupling
A more recent and efficient method involves the intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid.
Experimental Protocol:
-
Reaction Setup: In a microwave reactor vessel, combine 3-(2-benzoylphenyl)acrylic acid (0.1 mol), silver nitrate (AgNO₃, 0.02 mol), and potassium persulfate (K₂S₂O₈, 0.4 mol) in acetonitrile (250 ml).[3]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power of 400W, maintaining a reflux temperature.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is then added to a saturated aqueous solution of sodium bicarbonate (500 ml) and extracted with dichloromethane (3 x 250 ml).[3]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the target product with high purity.[3]
Role in Drug Development and Signaling Pathways
This compound itself is not known to have significant biological activity or to directly modulate specific signaling pathways. Its primary importance in the pharmaceutical industry lies in its role as a key building block for the synthesis of tricyclic antidepressants (TCAs).
Derivatives of this compound, such as amitriptyline and protriptyline, exert their therapeutic effects by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine in the synaptic cleft. This action leads to an increase in the concentration of these neurotransmitters, which is believed to be the mechanism behind their antidepressant effects. Therefore, while this compound is not the active pharmacological agent, it is a critical precursor to compounds that modulate key signaling pathways in the central nervous system.
Experimental and Synthetic Workflows
The following diagrams illustrate the general synthetic workflow from a precursor to this compound and its subsequent conversion into a tricyclic antidepressant.
Caption: Synthetic workflow for the preparation of this compound from Dibenzosuberone.
Caption: General workflow for the synthesis of a Tricyclic Antidepressant from this compound.
Conclusion
This compound is a molecule of significant interest in medicinal and organic chemistry due to its utility as a versatile synthetic intermediate. This guide has provided a detailed overview of its structure, properties, and synthetic methodologies. A thorough understanding of the chemistry of this compound is crucial for the development of new and improved therapeutic agents based on the tricyclic scaffold. The provided experimental protocols and workflows serve as a valuable resource for researchers engaged in the synthesis and application of this important compound.
References
- 1. 5H-Dibenzo[a,d]cyclohepten-5-one | C15H10O | CID 16679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2222-33-5 CAS MSDS (5-Dibenzosuberenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS#:2222-33-5 | Chemsrc [chemsrc.com]
The Architect's Molecule: A Technical Guide to the Discovery and Synthesis of Dibenzosuberenone
For Immediate Release
A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for dibenzosuberenone, a cornerstone tricyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of key synthetic routes, complete with experimental protocols and comparative data.
Introduction: The Significance of the this compound Core
This compound, or 5H-dibenzo[a,d]cyclohepten-5-one, is a rigid, tricyclic ketone that serves as a critical structural motif and key intermediate in the synthesis of numerous biologically active compounds.[1] Its importance escalated following the discovery of its derivatives as potent psychotropic agents, leading to the development of the first generation of tricyclic antidepressants (TCAs).[2][3] Molecules such as amitriptyline and cyclobenzaprine, which are derived from the this compound scaffold, have had a profound impact on the treatment of depression and muscle spasms, respectively.[4][5] This guide traces the synthetic journey of this pivotal molecule, from its initial constructions to more refined, modern methodologies.
Foundational Syntheses: The Advent of Intramolecular Friedel-Crafts Acylation
The first successful syntheses of the this compound framework were independently reported by Triebs and Cope in the mid-20th century.[2] Their approach centered on the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoyl chloride or its parent carboxylic acid, 2-(2-phenylethyl)benzoic acid. This foundational method established a robust pathway to the saturated analog, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), which could then be converted to this compound.[3]
The core transformation involves the cyclization of the acyl group onto the neighboring phenyl ring, facilitated by a strong acid catalyst. Polyphosphoric acid (PPA) became a common reagent for this transformation, driving the reaction to form the seven-membered central ring.[3]
Logical Workflow: Friedel-Crafts Acylation Pathway
References
Physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one.
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-Dibenzo[a,d]cyclohepten-5-one, a tricyclic ketone, serves as a pivotal cornerstone in the synthesis of a multitude of pharmacologically significant molecules. Its rigid, three-dimensional structure provides a versatile scaffold for the development of therapeutic agents, most notably tricyclic antidepressants and muscle relaxants. This technical guide provides a comprehensive overview of the physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways modulated by its prominent derivatives.
Physicochemical Properties
The intrinsic physical and chemical characteristics of 5H-Dibenzo[a,d]cyclohepten-5-one are fundamental to its handling, reactivity, and analytical identification. A summary of these properties is presented below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Off-white to brown or white to pale yellow/beige crystalline powder | [2][3] |
| Melting Point | 87-88 °C | [4] |
| Boiling Point | 210 °C at 3 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, and benzene. | [2][3][4] |
| LogP | 3.17 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5H-Dibenzo[a,d]cyclohepten-5-one.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 8.204 (d), 7.585 (m), 7.51 (m), 7.49 (m), 7.003 (s) ppm | [6] |
| Infrared (IR) | KBr WAFER technique shows characteristic peaks. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [1][8] |
Synthesis and Experimental Protocols
The synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one can be achieved through various routes. Below are detailed protocols for two common methods.
Dehydrogenation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
This method involves the dehydrogenation of the corresponding saturated ketone.
A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (0.42 g, 2.0 mmol), 1 g of diethyl maleate, and 30 mg of 5% palladium on barium sulfate is subjected to microwave heating at 60 W and 200°C for 30 minutes.[9] Following the reaction, the mixture is transferred to a round-bottom flask using ethanol.[9] Approximately 5 ml of 20% aqueous potassium hydroxide is added, and the solution is heated to reflux for 10 minutes.[9] The cooled solution is then extracted three times with 10 ml portions of diethyl ether.[9] The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[9]
Bromination-Dehydrobromination of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
An alternative synthesis involves bromination followed by dehydrobromination.
A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, N-bromosuccinimide (NBS), and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent like carbon tetrachloride is stirred at an elevated temperature (e.g., 70°C).[9] After the reaction, the mixture is cooled, and the solid succinimide is filtered off. A base, such as triethylamine, is then added to the filtrate to induce dehydrobromination, yielding the desired product.[9]
Biological Significance and Signaling Pathways of Derivatives
5H-Dibenzo[a,d]cyclohepten-5-one is a crucial intermediate in the synthesis of numerous biologically active compounds, including the muscle relaxant cyclobenzaprine and various tricyclic antidepressants (TCAs).[10]
Tricyclic Antidepressants (TCAs)
Derivatives of 5H-dibenzo[a,d]cyclohepten-5-one are central to the class of TCAs. These compounds primarily act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine at the presynaptic terminal.[6][11] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6] Additionally, TCAs can act as antagonists at various postsynaptic receptors, including cholinergic, muscarinic, and histaminic receptors.[6]
Cyclobenzaprine
Cyclobenzaprine, a muscle relaxant structurally related to TCAs, is synthesized from 5H-dibenzo[a,d]cyclohepten-5-one.[12] Its mechanism of action is primarily within the central nervous system at the brain stem, rather than directly on skeletal muscle.[13] It is believed to reduce tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems, possibly through the modulation of noradrenergic and serotonergic pathways.[8][13] Evidence suggests that cyclobenzaprine's muscle relaxant effect may result from the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motoneurons.[8]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. WO2020044102A1 - Bromine free preparation of 5h-dibenzo [a,d] cyclohepten-5-one - Google Patents [patents.google.com]
- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US20080139848A1 - Process for preparation of 5h-dibenzo[a,d] cycloheptene derivatives - Google Patents [patents.google.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
Synthesis of Dibenzosuberenone from Dibenzosuberone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzosuberenone is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably tricyclic antidepressants. Its production from the more readily available dibenzosuberone is a critical transformation in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthetic routes for the conversion of dibenzosuberone to this compound, focusing on catalytic dehydrogenation and bromination-dehydrohalogenation methodologies. Detailed experimental protocols, quantitative data comparison, and visual representations of the reaction pathways are presented to aid researchers in the efficient and effective synthesis of this important scaffold.
Introduction
This compound, with its tricyclic structure featuring a central seven-membered ring, serves as a crucial building block in the development of various therapeutic agents. The introduction of a double bond into the ethylene bridge of dibenzosuberone to form this compound is a key synthetic step that significantly influences the biological activity of the final compounds. This guide explores the two predominant methods for this conversion, providing detailed procedural information and comparative data to assist in methodological selection and optimization.
Synthetic Methodologies
The synthesis of this compound from dibenzosuberone is primarily achieved through two distinct chemical pathways:
-
Catalytic Dehydrogenation: A direct method involving the removal of hydrogen from the ethylene bridge of dibenzosuberone, typically facilitated by a metal catalyst and often enhanced by microwave irradiation.
-
Bromination-Dehydrohalogenation: A two-step process that first introduces a bromine atom at the benzylic position, followed by its elimination under basic conditions to form the desired double bond.
Catalytic Dehydrogenation
Catalytic dehydrogenation offers a more direct route to this compound. This method often employs a palladium on charcoal (Pd/C) catalyst and can be performed under thermal conditions or, more efficiently, with microwave assistance. The use of a hydrogen acceptor, such as diethyl maleate or dibutyl maleate, can facilitate the reaction.
-
Reaction Setup: In a 10 mL sealed glass tube suitable for microwave chemistry, combine dibenzosuberone (1 equivalent), diethyl maleate (as a hydrogen acceptor), and 10 mol% palladium on charcoal.
-
Microwave Irradiation: Place the sealed tube in a focused mono-mode microwave oven. Irradiate the mixture for 30 minutes, maintaining a constant temperature as specified by the instrument's power level settings. Note: Initial experiments with this reaction have been reported to sometimes lead to violent reactions and vessel rupture; appropriate safety precautions and pressure monitoring are essential.[1]
-
Work-up: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the this compound.
-
Reaction Setup: In a suitable reaction vessel, combine dibenzosuberone (1 equivalent), dibutyl maleate (1 equivalent), and a catalytic amount of palladium on charcoal.
-
Heating: Heat the reaction mixture to 220°C and maintain this temperature for 6 hours.[1]
-
Work-up: After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.
Bromination-Dehydrohalogenation
This two-step approach provides an alternative to direct dehydrogenation and can be particularly useful when the substrate is sensitive to high temperatures or when catalytic dehydrogenation proves ineffective, as is the case for some substituted dibenzosuberones.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dibenzosuberone (1 equivalent) in tetrachloromethane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.5 equivalents) and a catalytic amount of 2,2'-azo-bis-isobutyronitrile (AIBN, 5 mol%).
-
Reaction Conditions: Heat the mixture to 70°C and stir for 22 hours.
-
Work-up: After cooling to room temperature, filter the suspension to remove succinimide. The filtrate, containing the crude bromo-dibenzosuberone, can be used directly in the next step.
-
Reaction Setup: To the filtrate from the previous step, slowly add triethylamine at room temperature until the solution is basic (test with wet pH indicator paper).
-
Reaction Conditions: Stir the mixture at room temperature for 60 minutes, adding more triethylamine as needed to maintain a basic pH.
-
Work-up: The reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound. This method may also produce some 10,11-dibromo-dibenzosuberone as a byproduct.[1]
An older variation of this method utilizes molecular bromine under irradiation, which has been reported to yield 70-90% of the product.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic methods discussed.
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Microwave-Assisted Dehydrogenation | Dibenzosuberone, Diethyl Maleate, Pd/C | None | Microwave | 30 min | High | [1][2] |
| Thermal Dehydrogenation | Dibenzosuberone, Dibutyl Maleate, Pd/C | None | 220°C | 6 hours | 72% | [1] |
| Bromination-Dehydrohalogenation | 1. NBS, AIBN 2. Triethylamine | Tetrachloromethane | 1. 70°C 2. RT | 23 hours | 25% | [1] |
| Bromination-Dehydrohalogenation | Molecular Bromine, Irradiation | Not specified | Not specified | - | 70-90% | [3] |
Visualization of Reaction Pathways
The following diagrams illustrate the chemical transformations described in this guide.
References
Spectroscopic Profile of Dibenzosuberenone: A Technical Guide
Introduction: 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone, is a tricyclic organic compound with the chemical formula C₁₅H₁₀O. Its rigid, fused-ring structure serves as a key scaffold in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants. A thorough understanding of its spectroscopic properties is fundamental for researchers, scientists, and drug development professionals for structural confirmation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and workflow visualizations.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) ppm |
| Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) | 8.20 |
| Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) | 7.71 - 7.35 |
| Olefinic (H10, H11) | 6.99 |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Carbonyl) | ~190-195 |
| Aromatic/Olefinic | ~125-140 |
| Note: Experimentally verified public data for the complete assignment of ¹³C NMR shifts is limited. The values presented are estimates based on typical chemical shifts for similar functional groups. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic/Olefinic) | 3100 - 3000 | Medium |
| C=O Stretch (α,β-unsaturated ketone) | ~1650 | Strong |
| C=C Stretch (Aromatic/Olefinic) | 1600 - 1450 | Medium-Strong |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
| Sample Preparation: KBr Pellet or Nujol Mull |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 206 | 78.1 | [M]⁺ (Molecular Ion) |
| 207 | 12.9 | [M+1]⁺ |
| 178 | 100.0 | [M-CO]⁺ |
| 177 | 12.6 | [M-CO-H]⁺ |
| 176 | 19.8 | [M-CO-H₂]⁺ |
| 152 | 10.8 | [C₁₂H₈]⁺ (Biphenylene) |
| 151 | 9.6 | [C₁₂H₇]⁺ |
| 89 | 13.2 | [C₇H₅]⁺ |
| 76 | 18.0 | [C₆H₄]⁺ (Benzyne) |
| Ionization Method: Electron Ionization (EI) at 75 eV |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the standard experimental protocols for obtaining the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker Avance, operating at a frequency of 400 MHz or higher for protons.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the peaks are then referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The sample pellet is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.
-
-
Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used.
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and its mass provides the molecular weight of the compound. Other peaks represent fragment ions, which provide structural information.
Visualized Workflows
The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic data.
Dibenzosuberenone CAS number and molecular formula.
An In-Depth Technical Guide to Dibenzosuberenone
This technical guide provides a comprehensive overview of this compound (5H-dibenzo[a,d]cyclohepten-5-one), a key tricyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the physicochemical properties, experimental protocols for its synthesis and derivatization, and its significance as a core scaffold in medicinal chemistry.
Core Compound Identification
This compound is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants.[1] Its rigid, three-dimensional structure has made it a valuable scaffold for developing compounds targeting a range of biological systems.[1][2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2222-33-5 | [3][4][5] |
| Molecular Formula | C₁₅H₁₀O | [3][6] |
| Molecular Weight | 206.24 g/mol | [3][5] |
| Synonyms | 5H-Dibenzo[a,d]cyclohepten-5-one, Dibenzotropone | [3][5] |
| Appearance | Off-white crystals or powder | [6] |
| Melting Point | 87-88 °C | [6] |
| Boiling Point | 210 °C @ 3 mmHg | [6] |
| Density | 1.188 g/cm³ | [6] |
| Flash Point | 160.2 °C | [6] |
| Purity | 97% to ≥99% | [3][4][6] |
| EC Number | 218-737-3 | |
| Beilstein Registry No. | 743171 | [4] |
Experimental Protocols and Methodologies
This compound can be synthesized from its saturated precursor, Dibenzosuberone, and can be further modified to create a diverse range of derivatives. The following protocols are based on published synthetic methods.
Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation
This method describes the conversion of Dibenzosuberone to this compound using microwave-assisted catalytic dehydrogenation.[7][8]
Methodology:
-
Reactant Mixture: Combine Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) with a suitable catalyst and a hydrogen acceptor (e.g., diethyl maleate).[8]
-
Microwave Irradiation: Place the reaction mixture in a sealed glass tube suitable for microwave synthesis.[7][9]
-
Reaction Conditions: Irradiate the mixture in a focused mono-mode microwave oven. Typical conditions can achieve high yields in as little as 30 minutes.[7]
-
Work-up and Purification: After cooling, the reaction mixture is subjected to standard purification techniques, such as column chromatography on silica gel, to isolate the pure this compound product.[9]
Protocol 2: Epoxidation of this compound
The double bond within the seven-membered ring of this compound can undergo asymmetric epoxidation.[1]
Methodology:
-
Reactant Mixture: Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).[1]
-
Reagent Addition: Add meta-chloroperbenzoic acid (m-CPBA) to the solution.
-
Reaction: Allow the reaction to proceed, leading to the formation of the corresponding epoxide.[1]
-
Purification: Isolate the product using standard laboratory purification procedures.
Protocol 3: Synthesis of Dibenzosuberone Derivatives via Grignard Reaction
The carbonyl group of Dibenzosuberone (a precursor to this compound) is amenable to nucleophilic attack by Grignard reagents to produce tertiary alcohols, which are versatile intermediates.[10]
Methodology:
-
Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., from an alkyl or aryl halide and magnesium).
-
Reaction Setup: In a separate flask, dissolve a dibromo-dibenzosuberone derivative in anhydrous THF and cool the solution to 0 °C.[10]
-
Addition: Add the prepared Grignard reagent dropwise to the cooled dibenzosuberone solution.[10]
-
Stirring: Allow the mixture to stir at room temperature overnight.[10]
-
Quenching and Extraction: Quench the reaction by pouring it into a saturated sodium chloride solution. Extract the product with a suitable organic solvent like dichloromethane.[10]
-
Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting product by column chromatography.[10]
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its tricyclic scaffold is the foundation for numerous biologically active molecules.[1] Derivatives have been synthesized and investigated for a wide array of therapeutic applications.
Key Therapeutic Areas for this compound Derivatives:
-
Antidepressants: The this compound skeleton is central to the structure of many tricyclic antidepressants (TCAs) like Amitriptyline and Protriptyline.[1][11] These compounds primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
-
Antihistamines: Certain derivatives, like Cyproheptadine, exhibit potent antihistamine properties.[1]
-
Anticonvulsants and Receptor Antagonists: The scaffold has been explored for developing N-methyl-D-aspartate (NMDA) receptor antagonists and purinoceptor antagonists.[1]
-
Other Activities: Research has extended into its use for developing agents with anti-inflammatory, anti-tumor, and cytokine-inhibiting properties.[1][2]
The development pathway from the core chemical to a functional drug involves modifying the scaffold to optimize its interaction with specific biological targets.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:2222-33-5 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-Dibenzosuberenone CAS 2222-33-5 5h-Dibenzo[a, D]Cyclohepten-5-One, CasNo.2222-33-5 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of a Therapeutic Mainstay: A Technical Guide to the Natural Occurrence and Analogues of Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural occurrence, synthetic analogues, and associated methodologies of dibenzosuberenone. While this compound itself is a synthetic scaffold, its core tricyclic structure, the dibenzocycloheptene ring system, is found in nature. This guide provides a comprehensive overview of the known natural analogue, its prominent synthetic counterparts with significant therapeutic applications, and detailed experimental protocols.
Natural Occurrence of the Dibenzocycloheptene Skeleton
To date, this compound (5H-dibenzo[a,d]cyclohepten-5-one) has not been isolated from a natural source. However, the dibenzocycloheptene core structure is present in at least one known natural product.
A Rare Dibenzocycloheptene Derivative from Dendrolobium lanceolatum
Researchers have isolated a rare dibenzocycloheptene derivative from the roots of Dendrolobium lanceolatum, a shrub found in Northeast Thailand. This discovery marks the first and only reported instance of this tricyclic system in a natural product. The structure of this compound was confirmed through spectral evidence and X-ray analysis.
Table 1: Biological Activity of the Natural Dibenzocycloheptene Derivative from Dendrolobium lanceolatum
| Activity | Cell Line/Organism | IC50 / MIC (µg/mL) |
| Antimalarial | Plasmodium falciparum | - |
| Antimycobacterial | Mycobacterium tuberculosis | 25 |
| Cytotoxic | KB | - |
| BC | - | |
| NCI-H187 | - |
Note: Specific IC50 values for some activities were not provided in the initial report.
Experimental Protocol: Isolation of the Dibenzocycloheptene Derivative from Dendrolobium lanceolatum
The following is a generalized protocol based on the published literature for the isolation of the natural dibenzocycloheptene derivative.
Workflow for Isolation
Caption: Isolation workflow for the natural dibenzocycloheptene.
Methodology:
-
Extraction: The air-dried and powdered roots of Dendrolobium lanceolatum are sequentially macerated with hexane, dichloromethane, and methanol at room temperature.
-
Concentration: The resulting extracts are filtered and concentrated under reduced pressure to yield crude extracts.
-
Fractionation: The dichloromethane extract, which typically shows the most promising bioactivity, is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, starting from hexane and gradually increasing the proportion of ethyl acetate.
-
Purification: Fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) with a suitable solvent system.
-
Crystallization: The purified compound is crystallized from an appropriate solvent to obtain a pure crystalline solid.
-
Structural Elucidation: The structure of the isolated compound is determined using mass spectrometry (MS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
Biosynthesis of the Dibenzocycloheptene Ring System: A Plausible Pathway
While the specific biosynthetic pathway for the dibenzocycloheptene derivative from Dendrolobium lanceolatum has not been elucidated, it is likely derived from the well-established stilbene biosynthetic pathway. Stilbenes are synthesized from a molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. A plausible pathway could involve the cyclization of a stilbenoid precursor.
Proposed Biosynthetic Pathway
Caption: A proposed biosynthetic pathway for the natural dibenzocycloheptene.
Synthetic Analogues of this compound
The this compound core is a crucial pharmacophore in a number of synthetic drugs, most notably the tricyclic antidepressants (TCAs) and certain muscle relaxants.
This compound: The Synthetic Precursor
This compound serves as a key intermediate in the synthesis of several important pharmaceutical compounds.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the dehydrogenation of dibenzosuberone.
Synthetic Scheme for this compound
Caption: Synthesis of this compound from Dibenzosuberone.
Methodology:
-
Reaction Setup: Dibenzosuberone is dissolved in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C), is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the solid byproducts or catalyst are removed by filtration.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Table 2: Quantitative Data for this compound Synthesis
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Dibenzosuberone | DDQ | Toluene | 4-6 | ~85 |
| Dibenzosuberone | Pd/C | Xylene | 8-12 | ~80 |
Amitriptyline: A Tricyclic Antidepressant
Amitriptyline is a widely prescribed tricyclic antidepressant that features the dibenzocycloheptene skeleton.
Experimental Protocol: Synthesis of Amitriptyline
The synthesis of amitriptyline typically starts from dibenzosuberone.
Synthetic Scheme for Amitriptyline
Caption: Synthesis of Amitriptyline from Dibenzosuberone.
Methodology:
-
Grignard Reaction: Dibenzosuberone is reacted with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate.
-
Dehydration: The resulting tertiary alcohol is dehydrated, typically by heating with a strong acid such as hydrochloric acid, to form the exocyclic double bond of amitriptyline.
-
Purification: The crude product is purified by extraction and subsequent crystallization of its hydrochloride salt. A patent describes enhancing the yield of o-phenethyl benzoic acid, an intermediate in an alternative synthesis route, from 88% to 98% with a purity increase from 94% to 99%.[1]
Table 3: Receptor Binding Affinities (Ki, nM) of Amitriptyline and its Metabolite, Nortriptyline [2]
| Target | Amitriptyline (Ki, nM) | Nortriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | 3.45 | 4.3 |
| Norepinephrine Transporter (NET) | 13.3 | 1.9 |
| Histamine H1 Receptor | 0.5 - 1.1 | 8.0 |
| Muscarinic M1-M5 Receptors | 11 - 24 | 18 - 85 |
| α1-Adrenergic Receptor | 4.4 | 26 |
Signaling Pathways of Amitriptyline
Amitriptyline's primary mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine by blocking their respective transporters, SERT and NET. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Its analgesic effects are also attributed to its ability to block sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Signaling Pathway of Amitriptyline
Caption: Mechanism of action of Amitriptyline.
Cyclobenzaprine: A Skeletal Muscle Relaxant
Cyclobenzaprine is structurally similar to amitriptyline and is used as a centrally acting muscle relaxant.
Experimental Protocol: Synthesis of Cyclobenzaprine
The synthesis of cyclobenzaprine also utilizes this compound as a starting material. A one-pot synthesis has been developed, offering a high yield of 70-80% and a purity of over 99.90%.[3][4]
Synthetic Scheme for Cyclobenzaprine
Caption: One-pot synthesis of Cyclobenzaprine.
Methodology:
-
Grignard Reaction: In a one-pot process, 5-dibenzosuberenone is reacted with 3-dimethylaminopropylmagnesium chloride in an appropriate solvent.[3][4]
-
Hydrolysis and Dehydration: The reaction mixture undergoes hydrolysis and in-situ dehydration in the presence of aqueous hydrochloric acid.[3][4]
-
Workup and Purification: The product is then extracted and purified, often by crystallization of its hydrochloride salt. A patent describes a process that provides cyclobenzaprine hydrochloride in 70-80% yield with a purity greater than 99.90%.[3] Another patented method reports a yield of 80.6% for the free base and 85.0% for the hydrochloride salt with a purity of 99.8%.[5]
Table 4: Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine [6][7]
| Target | Cyclobenzaprine (Ki, nM) |
| Serotonin 5-HT2A Receptor | 5.2 |
| Serotonin 5-HT2C Receptor | 5.2 |
| Histamine H1 Receptor | 1.3 |
| α1A-Adrenergic Receptor | 5.6 |
| Muscarinic M1 Receptor | 7.9 |
Signaling Pathways of Cyclobenzaprine
Cyclobenzaprine's mechanism of action as a muscle relaxant is not fully understood but is believed to involve its effects on the central nervous system, particularly at the brainstem level. It is a potent antagonist of serotonin 5-HT2 receptors and also exhibits strong antihistaminic and anticholinergic properties.[6]
Signaling Pathway of Cyclobenzaprine
Caption: Proposed mechanism of action of Cyclobenzaprine.
Conclusion
This compound, while not found in nature, represents a pivotal scaffold in medicinal chemistry. The discovery of a natural dibenzocycloheptene derivative opens new avenues for exploring the biodiversity of this structural motif. The synthetic analogues, particularly amitriptyline and cyclobenzaprine, have long been mainstays in the treatment of depression and muscle spasms, respectively. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation and innovation in this important class of compounds.
References
- 1. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]
- 2. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 4. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 5. CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 6. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
The Dibenzosuberenone Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzosuberenone scaffold, a rigid tricyclic system, is a cornerstone in the development of a diverse array of biologically active compounds. Its unique conformational constraints and amenability to chemical modification have established it as a "privileged substructure" in medicinal chemistry. This guide provides a comprehensive overview of the key structural features, synthetic methodologies, and biological applications of the this compound core, with a focus on its role in the development of kinase inhibitors and central nervous system agents.
Core Structural Features of this compound
This compound, chemically known as 5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic aromatic ketone. The scaffold consists of a central seven-membered cycloheptatrienone ring fused to two benzene rings. This fusion imparts a high degree of rigidity and a defined three-dimensional geometry to the molecule.
The key reactive sites for functionalization are the carbonyl group at the 5-position and the double bond within the seven-membered ring, allowing for a wide range of chemical transformations.[1]
Geometric Parameters
The precise geometry of the this compound scaffold has been elucidated through X-ray crystallography. The following tables summarize key bond lengths, bond angles, and dihedral angles derived from the crystal structure of 5H-dibenzo[a,d]cyclohepten-5-one. These parameters are critical for understanding the spatial arrangement of the core and for computational drug design.
Table 1: Selected Bond Lengths of 5H-Dibenzo[a,d]cyclohepten-5-one
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.385 |
| C2 | C3 | 1.383 |
| C3 | C4 | 1.386 |
| C4 | C4a | 1.393 |
| C4a | C10b | 1.407 |
| C4a | C5 | 1.488 |
| C5 | C5a | 1.488 |
| C5 | O1 | 1.217 |
| C5a | C6 | 1.393 |
| C5a | C10a | 1.407 |
| C10 | C10a | 1.341 |
Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]
Table 2: Selected Bond Angles of 5H-Dibenzo[a,d]cyclohepten-5-one
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | C5 | C4a | 120.9 |
| O1 | C5 | C5a | 120.9 |
| C4a | C5 | C5a | 118.2 |
| C6 | C5a | C10a | 120.8 |
| C6 | C5a | C5 | 120.1 |
| C10a | C5a | C5 | 119.1 |
| C10 | C10a | C5a | 123.6 |
| C10 | C10a | C10b | 128.9 |
| C5a | C10a | C10b | 107.5 |
Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]
Table 3: Selected Dihedral Angles of 5H-Dibenzo[a,d]cyclohepten-5-one
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C5a | C5 | C4a | C10b | 179.9 |
| O1 | C5 | C4a | C4 | -0.6 |
| C4a | C5 | C5a | C6 | 0.1 |
| C4a | C5 | C5a | C10a | -179.9 |
| C10 | C10a | C10b | C4a | 0.0 |
| C5a | C10a | C10b | C1 | 179.9 |
Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]
Synthesis and Chemical Reactivity
The this compound scaffold is typically synthesized from its saturated analog, dibenzosuberone, through dehydrogenation.[3] Alternative synthetic routes have also been developed, offering access to a variety of substituted derivatives.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway to this compound and its subsequent functionalization.
Caption: A simplified workflow for the synthesis of this compound and its derivatives.
Biological Applications and Structure-Activity Relationships
The this compound scaffold is a key component in numerous therapeutic agents, most notably as p38 MAP kinase inhibitors and tricyclic antidepressants.
This compound Derivatives as p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are crucial regulators of inflammatory responses, making them attractive targets for the treatment of various inflammatory diseases.[4] A number of this compound-based compounds have been developed as potent and selective p38α MAP kinase inhibitors.
Table 4: Structure-Activity Relationship of this compound Derivatives as p38α MAP Kinase Inhibitors
| Compound | R1 | R2 | IC50 (nM) for p38α |
| 16a | H | H | 100 |
| 16b | Cl | H | 50 |
| 16c | F | H | 30 |
| 16d | OMe | H | 20 |
| 16e | H | OMe | 15 |
| 16i | H | 3-Thiophenecarboxylic acid | <1 |
| 16j | H | 2-Thiophenecarboxylic acid | <1 |
| 16l | H | Diol | <1 |
| 16u | H | Optimized hydrophilic moiety | 0.2 |
Data adapted from "Dibenzosuberones as p38 Mitogen-Activated Protein Kinase Inhibitors with Low ATP Competitiveness and Outstanding Whole Blood Activity".[5]
The data in Table 4 highlights that substitutions on the peripheral phenyl rings of the this compound core significantly influence inhibitory activity against p38α MAP kinase. The introduction of specific moieties that can interact with the "deep pocket" of the enzyme's active site leads to a substantial increase in potency.[5]
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the central role of p38 MAP kinase in cellular signaling cascades.
Caption: Overview of the p38 MAP kinase signaling cascade and the point of intervention for this compound-based inhibitors.
This compound in Tricyclic Antidepressants
Experimental Protocols
Synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one
This protocol describes a common method for the synthesis of the this compound core via dehydrogenation of dibenzosuberone.
Materials:
-
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl4)
-
Triethylamine
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A mixture of dibenzosuberone (1 equivalent), NBS (1.5 equivalents), and a catalytic amount of AIBN in CCl4 is stirred at 70°C for 22 hours.[7]
-
After cooling to room temperature, the suspension is filtered, and the solid is washed with CCl4.[7]
-
Triethylamine is slowly added to the combined filtrates until the solution is basic.[7]
-
The mixture is stirred for an additional 30 minutes at room temperature.[7]
-
The reaction mixture is then washed with water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]
-
The crude 5H-dibenzo[a,d]cyclohepten-5-one can be purified by column chromatography or recrystallization.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase Assay Buffer
-
ATF2 (recombinant substrate)
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
-
Primary antibody against phospho-ATF2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the recombinant p38α MAP kinase enzyme to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the kinase reaction by adding a mixture of ATF2 and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of ATF2 phosphorylation using a suitable method, such as Western blotting with a phospho-specific antibody or an ELISA-based format.
-
Quantify the signal and calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the workflow for the in vitro p38α MAP kinase inhibition assay.
Caption: A step-by-step workflow for determining the IC50 of a this compound derivative against p38α MAP kinase.
Conclusion
The this compound scaffold remains a highly valuable and versatile core in modern drug discovery. Its rigid framework provides a solid foundation for the design of potent and selective ligands for a variety of biological targets. The wealth of synthetic methodologies available allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds. As demonstrated by its successful application in the development of p38 MAP kinase inhibitors and tricyclic antidepressants, the this compound scaffold will undoubtedly continue to be a source of novel therapeutic agents for the foreseeable future.
References
- 1. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Navigating the Challenges of Dibenzosuberenone: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Dibenzosuberenone, a tricyclic aromatic ketone, is a critical building block in the synthesis of numerous pharmacologically active compounds. Understanding its behavior in various solvents is paramount for successful reaction design, purification, formulation, and storage. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, addressing the core requirements of drug development professionals.
Core Data Summary
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Citation |
| Chloroform (CHCl₃) | Halogenated | Soluble, Slightly Soluble | [1][2][3] |
| Ethyl Acetate (EtOAc) | Ester | Soluble, Slightly Soluble | [1][2] |
| Benzene | Aromatic | Soluble | [4] |
| Toluene | Aromatic | Almost transparency | [4] |
| Water (H₂O) | Protic, Polar | Insoluble | [1][2][5] |
It is important to distinguish this compound (CAS 2222-33-5) from its close structural analog, Dibenzosuberone (CAS 1210-35-1). The latter has a reported water solubility of 0.03 g/L, a value that should not be mistakenly attributed to this compound.[6]
Stability Overview
Detailed experimental studies on the stability of this compound in various solvents are scarce in the available literature. However, based on its chemical structure and general principles of organic compound stability, several key factors can be inferred. One safety data sheet notes the compound is "Stable under proper conditions" and has "No special reactivity has been reported".[7] Another source suggests a potential for photodegradation, stating that it can react with acid in the presence of radiation.[8]
Table 2: Stability Considerations for this compound
| Condition | Potential Impact | Rationale |
| Light Exposure | Potential for photodegradation, especially in the presence of photosensitizers or acidic conditions. | The benzophenone moiety is known to be photoreactive. |
| Elevated Temperature | Potential for thermal degradation. | As with most organic molecules, excessive heat can lead to decomposition. |
| Extreme pH | Potential for acid- or base-catalyzed degradation. | The ketone functional group can be susceptible to reactions under strong acidic or basic conditions. |
| Oxidizing Agents | Potential for oxidation. | Aromatic systems and the ketone group can be susceptible to strong oxidizing agents. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid. Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a solvent under various stress conditions.
Objective: To assess the degradation of this compound in solution when exposed to heat, light, and different pH levels.
Materials:
-
Stock solution of this compound in the chosen solvent of known concentration.
-
Temperature-controlled ovens or incubators.
-
Photostability chamber with controlled light exposure (e.g., ICH option 2).
-
pH meter and appropriate buffers.
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.
-
HPLC system with a suitable column and detector.
-
Volumetric flasks and pipettes.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the this compound stock solution in sealed, transparent vials (for photostability) and amber vials (for thermal and pH stability).
-
Stress Conditions:
-
Thermal Stability: Store the amber vials at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).
-
Photostability: Expose the transparent vials to a controlled light source as per ICH guidelines, alongside control samples wrapped in aluminum foil to exclude light.
-
pH Stability: Adjust the pH of the solutions in different vials to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions. Store these samples at a controlled temperature.
-
-
Time Points: Withdraw aliquots from each set of conditions at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: Analyze the withdrawn samples immediately using a validated stability-indicating HPLC method that can separate the parent compound from any potential degradants.
-
Data Analysis: Quantify the amount of remaining this compound at each time point. Calculate the percentage of degradation and determine the degradation kinetics if possible.
Visualizing Key Relationships
The following diagram illustrates the interplay of factors that influence the solubility and stability of a chemical compound like this compound in a laboratory setting.
Caption: Factors influencing the solubility and stability of this compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility data provides a good starting point for solvent selection, the lack of extensive quantitative and stability data highlights a critical knowledge gap. The provided experimental protocols offer a robust framework for researchers to generate this vital data in-house, enabling more informed decisions in the development of pharmaceuticals and other advanced materials derived from this important chemical intermediate. It is recommended that any laboratory work involving this compound includes preliminary solubility and stability assessments to ensure the integrity and success of the research.
References
- 1. 5-Dibenzosuberenone | 2222-33-5 [chemicalbook.com]
- 2. 2222-33-5 CAS MSDS (5-Dibenzosuberenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Dibenzosuberenone CAS-no-2222-33-5 - Career Henan Chemical Co. [coreychem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemwhat.com [chemwhat.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 5-Dibenzosuberenone | 2222-33-5 | FD21530 | Biosynth [biosynth.com]
Methodological & Application
Applications of Dibenzosuberenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dibenzosuberenone scaffold, a tricyclic aromatic ketone, represents a privileged structure in medicinal chemistry, serving as a foundational core for a diverse range of biologically active compounds. Its rigid, three-dimensional architecture has been exploited to design molecules that interact with a variety of biological targets, leading to the development of therapeutics for a spectrum of diseases, most notably in the field of neuroscience. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.
Antidepressant Activity: Inhibition of Monoamine Reuptake
The most prominent application of the this compound scaffold is in the development of tricyclic antidepressants (TCAs). These compounds primarily exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Quantitative Data: Receptor Binding and Transporter Inhibition
| Compound | Target | Parameter | Value (nM) |
| Amitriptyline | SERT (Serotonin Transporter) | Kᵢ | 3.45[1][2] |
| NET (Norepinephrine Transporter) | Kᵢ | 13.3[1][2] | |
| H₁ Receptor | Kᵢ | 0.5 - 1.1[1][2] | |
| α₁-adrenergic Receptor | Kᵢ | 4.4[1][2] | |
| Muscarinic Receptors (M₁-M₅) | Kᵢ | 11 - 24[1][2] | |
| Protriptyline | NET (Norepinephrine Transporter) | Kᵢ | 1.41[3] |
| SERT (Serotonin Transporter) | Kᵢ | 19.6[3] | |
| Cyproheptadine | H₁ Receptor | - | Potent Antagonist[4][5][6] |
| 5-HT₂ Receptors | - | Potent Antagonist[4][7] |
Experimental Protocol: Radioligand Binding Assay for SERT and NET
This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound derivatives for the serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]Citalopram for SERT, [³H]Nisoxetine for NET
-
Test compounds (this compound derivatives) at various concentrations
-
Non-specific binding control (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Cell Culture: Culture HEK293-hSERT and HEK293-hNET cells to confluency.
-
Membrane Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in assay buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled competing ligand (for non-specific binding) or test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticancer and Multidrug Resistance (MDR) Modulating Activity
Recent research has explored the potential of this compound derivatives as anticancer agents and modulators of multidrug resistance, a major challenge in cancer chemotherapy. Some derivatives have been shown to inhibit the growth of cancer cells and to reverse resistance to conventional anticancer drugs.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Parameter | Value (µM) |
| Dibenzosuberene analogue (KGP18) | NCI-H460 (Lung Cancer) | GI₅₀ | 0.00547[8] |
| Fluoro-benzosuberene analogue (37) | NCI-H460 (Lung Cancer) | GI₅₀ | 0.00547[8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (this compound derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Protocol: Rhodamine 123 Efflux Assay for MDR Modulation
This protocol is used to assess the ability of this compound derivatives to inhibit the function of P-glycoprotein (P-gp/MDR1), a key efflux pump responsible for multidrug resistance.[4][12]
Materials:
-
MDR1-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)
-
Cell culture medium
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor of P-gp (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture the cells to a suitable density.
-
Rhodamine 123 Loading:
-
Resuspend the cells in culture medium containing Rhodamine 123 at a final concentration of e.g., 1 µM.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Efflux Assay:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh medium containing either the test compound at various concentrations, the positive control, or vehicle alone.
-
Incubate the cells at 37°C for a defined period (e.g., 1-2 hours) to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the transport process.
-
Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the cells treated with the test compounds to that of the vehicle-treated cells. An increase in MFI indicates inhibition of Rhodamine 123 efflux and thus, inhibition of P-gp.
-
Calculate the reversal fold by dividing the MFI of cells treated with the test compound by the MFI of the vehicle-treated cells.
-
Neuromodulatory and Other Activities
The this compound scaffold has also been utilized to develop compounds with other neuromodulatory activities, as well as compounds targeting other receptors and enzymes.
Quantitative Data: Diverse Biological Targets
| Compound | Target | Parameter | Value (nM) |
| Dizocilpine (MK-801) | NMDA Receptor | Kd | 37.2[13] |
| Skepinone-L | p38α MAP Kinase | IC₅₀ | 5[9] |
| TNF-α production | IC₅₀ | 40[10] | |
| AR-C118925 | P2Y₂ Receptor | pA₂ | 37.2 (calcium assay) |
| pA₂ | 51.3 (β-arrestin assay) |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Conclusion
The this compound scaffold continues to be a valuable and versatile platform in medicinal chemistry. Its initial success in the development of tricyclic antidepressants has paved the way for the exploration of its derivatives in a wider range of therapeutic areas, including oncology and inflammatory diseases. The rigid structure of the this compound core provides a fixed orientation for pharmacophoric groups, allowing for rational drug design and the development of potent and selective modulators of various biological targets. Future research in this area is likely to focus on the synthesis of novel derivatives with improved pharmacokinetic properties and reduced off-target effects, as well as the further elucidation of their mechanisms of action in different disease contexts.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Dizocilpine derivatives as neuroprotective NMDA receptor antagonists without psychomimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell radioligand saturation binding [protocols.io]
- 8. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dibenzosuberenone as a Precursor for Tricylcic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzosuberenone, a tricyclic ketone, serves as a pivotal precursor in the synthesis of a significant class of antidepressant medications known as tricyclic antidepressants (TCAs).[1] Its rigid, three-ring structure is a key pharmacophore that, with appropriate functionalization, yields compounds with potent activity in modulating neurotransmitter reuptake. This document provides detailed application notes and experimental protocols for the synthesis of TCAs from this compound-derived intermediates, along with an overview of the associated signaling pathways.
Synthetic Applications of this compound
The primary route for converting this compound into therapeutically active TCAs involves the introduction of a side chain, typically containing a tertiary amine, at the ketone position. A common and effective method to achieve this is through a Grignard reaction, followed by dehydration.[2] This approach is exemplified in the synthesis of amitriptyline and its derivatives.
Data Presentation: Synthesis of Brominated Amitriptyline Analogs
The following tables summarize the quantitative data for the synthesis of 3,7-dibromo- and 1,7-dibromo-amitriptyline from their respective dibromodibenzosuberone precursors.
Table 1: Yields of Intermediate Hydroxy Derivatives via Grignard Reaction
| Starting Material | Product | Yield (%) |
| 3,7-Dibromodibenzosuberone | 3,7-Dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 65 |
| 1,7-Dibromodibenzosuberone | 1,7-Dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 32 |
Table 2: Yields of Final Brominated Amitriptyline Analogs via Dehydration
| Starting Material | Product | Yield (%) |
| 3,7-Dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,7-Dibromoamitriptyline | 94 |
| 1,7-Dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | Mixture of syn- and anti-isomers of 1,7-dibromoamitriptyline | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of brominated amitriptyline analogs from dibromodibenzosuberone precursors.
Protocol 1: Preparation of the Grignard Reagent (3-Dimethylamino-1-propylmagnesium chloride)
Materials:
-
N,N-dimethylamino-1-propyl chloride
-
Dry Tetrahydrofuran (THF)
-
Calcium Hydride (CaH₂)
-
Magnesium (Mg) turnings
-
Iodine (crystal)
Procedure:
-
A solution of the free base is prepared by dissolving N,N-dimethylamino-1-propyl chloride (2.5 g) in dry THF (20 mL).[2]
-
To this solution, add CaH₂ (1.0 g) and stir the suspension for one hour.[2]
-
Filter the suspension. The freshly prepared filtrate is added dropwise over 30 minutes to a reaction vessel containing a small volume of dry THF (20 mL), a crystal of iodine, and Mg turnings (0.51 g).[2]
-
The reaction mixture is heated with stirring for 2 hours to initiate and complete the formation of the Grignard reagent.[2]
Protocol 2: Grignard Reaction with Dibromodibenzosuberone Derivatives
Materials:
-
Grignard reagent from Protocol 1
-
3,7-Dibromodibenzosuberone or 1,7-Dibromodibenzosuberone
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/methanol (9:1) as eluent
Procedure:
-
Cool the solution of the Grignard reagent to 0 °C.[2]
-
Add a solution of the respective dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise to the cooled Grignard reagent.[2]
-
Stir the obtained mixture at room temperature overnight.[2]
-
Pour the reaction mixture into a saturated solution of sodium chloride and extract with dichloromethane (3 x 30 mL).[2]
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.[2]
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (9:1) mixture as the eluent to isolate the hydroxy intermediates.[2]
Protocol 3: Dehydration to Form Brominated Amitriptyline Analogs
Materials:
-
Hydroxy intermediate from Protocol 2
-
85% Sulfuric acid
-
Cold water
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve the hydroxy derivative (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).[2]
-
Stir the solution for 3 hours at 4 °C.[2]
-
Slowly dilute the reaction mixture with cold water.[2]
-
Make the solution alkaline with sodium hydroxide.[2]
-
Extract the product with dichloromethane (3 x 30 mL).[2]
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the final product.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for brominated amitriptyline analogs.
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of action of tricyclic antidepressants.
Mechanism of Action
Tricyclic antidepressants derived from this compound, such as amitriptyline and its metabolite nortriptyline, exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft.[3][4][5] This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[3][4][5]
Beyond this primary mechanism, these TCAs also interact with a variety of other receptors, which contributes to both their therapeutic profile and their side effects.[3] These include antagonistic effects at muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[3][6]
Recent studies also suggest that the neurotrophic effects of some TCAs, like amitriptyline and nortriptyline, may be mediated through the activation of the Tropomyosin receptor kinase (Trk)/Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in neuronal survival and plasticity.[7]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]
- 4. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Dibenzosuberenone as a Versatile Scaffold in Organic Synthesis
Introduction
Dibenzosuberenone, a tricyclic ketone with a central seven-membered ring, is a pivotal building block in modern organic synthesis. Its rigid, fused-ring structure combined with the reactivity of its ketone functionality and exocyclic double bond makes it an attractive starting material for a diverse range of molecular architectures. This scaffold is particularly prominent in medicinal chemistry, forming the core of numerous therapeutic agents, most notably tricyclic antidepressants (TCAs).[1][2] Beyond its pharmaceutical applications, this compound and its derivatives have garnered significant interest in materials science due to their unique photophysical properties.[3][4][5] These notes provide an overview of the key applications and synthetic transformations of this compound, complete with detailed protocols for researchers in organic synthesis and drug development.
Key Synthetic Applications
The synthetic utility of this compound stems from its two primary reactive sites: the carbonyl group and the carbon-carbon double bond within the cycloheptene ring.
-
Pharmaceuticals: this compound is a cornerstone in the synthesis of TCAs and other biologically active compounds.[1] The general strategy involves the addition of a nucleophilic side chain to the carbonyl group, typically via a Grignard reaction, followed by dehydration to introduce the exocyclic double bond characteristic of drugs like amitriptyline.[6][7] This molecular framework has been explored for a wide array of therapeutic targets, leading to compounds with analgesic, anticancer, anti-inflammatory, and antiviral properties.[3][5]
-
Functional Dyes and Chemosensors: The extended π-conjugated system of this compound derivatives makes them suitable for applications in materials science.[3][4] Through reactions like the inverse electron-demand Diels-Alder cycloaddition, novel polycyclic heteroaromatic compounds can be synthesized.[3][4] These resulting molecules, such as dihydropyridazine-appended dibenzosuberenones, can exhibit fluorescence and function as chemosensors, for instance, for the detection of fluoride anions.[3][5]
-
Organic Electronics: The photophysical properties of this compound-based structures, including fluorescence and aggregation-induced emission (AIE), have led to their investigation as materials for organic light-emitting diodes (OLEDs).[3][4][5]
Key Synthetic Transformations and Reaction Data
The versatility of this compound as a synthetic intermediate is demonstrated by the variety of chemical transformations it can undergo. Below is a summary of key reactions with reported yields.
| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Grignard Reaction | N,N-dimethylamino-1-propyl-chloride, Mg, THF, 0°C | Tertiary Alcohol | Not specified | [6] |
| Dehydration | 85% Sulfuric acid, 4°C, 3 hours | Exocyclic Olefin | Not specified | [6] |
| Oximation | Hydroxylamine hydrochloride, pyridine, ethanol, reflux | Ketoxime | Not specified | [6] |
| Diels-Alder | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, CHCl3, reflux | Dihydropyridazine | 85-95% | [3] |
| Oxidation of Dihydropyridazine | [Bis(trifluoroacetoxy)iodo]benzene (PIFA), CH2Cl2, rt | Pyridazine | 79-95% | [3] |
| Dehydrogenation | 5% Palladium on barium sulfate, diethyl maleate, microwave (60W, 200°C, 30 min) | This compound | 96% | [8] |
| Epoxidation | m-Chloroperbenzoic acid (m-CPBA), THF | Epoxide | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-N,N-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction
This protocol is adapted from the synthesis of precursors for tricyclic antidepressants.[6]
Materials:
-
3,7-Dibromodibenzosuberone
-
N,N-dimethylamino-1-propyl-chloride
-
Magnesium turnings
-
Calcium hydride (CaH2)
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of the free base by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).
-
Add CaH2 (1.0 g) to the solution, stir the suspension for one hour, and then filter.
-
In a separate flask, add Mg turnings (0.51 g) and a crystal of iodine to a small volume of dry THF (20 mL).
-
Add the freshly prepared filtrate dropwise over 30 minutes to the Mg suspension. Heat the reaction mixture with stirring for 2 hours to form the Grignard reagent.
-
Cool the solution of the Grignard reagent to 0°C.
-
Dissolve 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction to proceed at 0°C until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography.
Protocol 2: Synthesis of Dihydropyridazine-Appended this compound via Diels-Alder Reaction
This protocol describes the synthesis of a fluorescent dye based on the this compound scaffold.[3][4]
Materials:
-
This compound
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Chloroform (CHCl3)
Procedure:
-
Dissolve this compound (1 equivalent) in chloroform.
-
Add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the dihydropyridazine derivative.
Protocol 3: Dehydrogenation of Dibenzosuberone to this compound
This protocol utilizes microwave-assisted synthesis for an efficient dehydrogenation.[8]
Materials:
-
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
-
Diethyl maleate
-
5% Palladium on barium sulfate
-
Ethanol
-
20% aqueous Potassium hydroxide (KOH)
-
Diethyl ether
Procedure:
-
In a microwave reaction vessel, add dibenzosuberone (0.42 g, 2.0 mmol), diethyl maleate (1 g), and 5% palladium on barium sulfate (30 mg).
-
Heat the mixture using microwave irradiation at 60 W to a temperature of 200°C for 30 minutes.
-
After cooling, transfer the mixture to a round-bottom flask using ethanol.
-
Add approximately 5 mL of 20% aqueous KOH and heat the solution to reflux for 10 minutes.
-
Extract the solution with three 10 mL portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Amitriptyline - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Diels-Alder Reactions Involving Dibenzosuberenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel polycyclic π-conjugated systems via Diels-Alder reactions involving dibenzosuberenone derivatives. The resulting compounds, particularly dihydropyridazine-appended dibenzosuberenones, exhibit significant fluorescent properties, making them valuable for the development of chemosensors and probes in drug discovery and biomedical research.
Introduction
This compound and its derivatives are key structural motifs in a variety of biologically active compounds, including antidepressant drugs.[1] The unique electronic and structural properties of the this compound core make it an interesting scaffold for the development of novel functional molecules. One powerful synthetic strategy to functionalize this core is through the Diels-Alder reaction, a versatile and widely used method for the formation of six-membered rings.[1]
This document focuses on the inverse electron-demand Diels-Alder (IEDDA) reaction, where an electron-poor diene reacts with an electron-rich dienophile. In the context of this compound, the double bond of the cycloheptatrienone ring acts as the dienophile, reacting with electron-deficient dienes such as 1,2,4,5-tetrazines. This reaction pathway leads to the formation of novel dihydropyridazine-appended this compound dyes.[1][2] These compounds have demonstrated potential as fluorescent chemosensors, for instance, in the selective and sensitive detection of fluoride ions.[1][3]
Reaction Principle and Logical Workflow
The overall synthetic strategy involves a [4+2] cycloaddition between this compound and a substituted 1,2,4,5-tetrazine. The workflow for a typical synthesis and subsequent derivatization is outlined below.
References
Application Notes & Protocols: Synthesis of Novel Polycyclic π-Conjugated Systems from Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel polycyclic π-conjugated systems derived from dibenzosuberenone. The described methodologies leverage an inverse electron-demand Diels-Alder reaction, followed by subsequent oxidation and reductive ring contraction to yield a diverse range of fluorescent dihydropyridazines, pyridazines, and pyrroles. These compounds are of significant interest due to their potential applications in the development of chemosensors, organic optoelectronics, and as scaffolds for biologically active molecules.[1][2] this compound and its polyconjugated derivatives exhibit notable photophysical properties, including fluorescence and aggregation-induced emission (AIE), making them valuable building blocks in materials science and medicinal chemistry.[1][2]
Synthetic Strategy Overview
The core synthetic strategy involves a three-stage process commencing with the commercially available this compound.
Stage 1: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition. this compound acts as the dienophile in a reaction with various substituted 1,2,4,5-tetrazines (electron-poor dienes) to form novel polycyclic π-conjugated dihydropyridazine dyes.[1][2][3] This reaction is highly efficient for tetrazines bearing electron-withdrawing groups.[1]
Stage 2: Oxidation to Pyridazines. The synthesized dihydropyridazines are subsequently oxidized to the corresponding pyridazine derivatives in high yields using reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or nitrogen monoxide (NO).[1][2][3]
Stage 3: Reductive Conversion to Pyrroles. Finally, the pyridazine ring can be converted to a pyrrole moiety through a reductive ring contraction using zinc dust in acetic acid.[1][2]
This modular approach allows for the synthesis of a library of compounds with varying electronic and photophysical properties, determined by the substituents on the starting tetrazine.
Caption: Overall synthetic workflow from this compound.
Data Presentation
Table 1: Synthesis of Dihydropyridazine Derivatives (3a-f)
| Compound | Tetrazine Substituent (R) | Reaction Time | Yield (%) |
| 3a | 4-pyridyl | 10 min | 96 |
| 3b | 3,5-dimethyl-1H-pyrazol-1-yl | 15 min | 94 |
| 3c | Phenyl | Not specified | Not formed |
| 3d | Methoxy | Not specified | Not formed |
| 3e | Amide | 30 min | 92 |
| 3f | Cyano | 5 min | 87 |
Note: Reactions of tetrazine derivatives with electron-donating groups (e.g., Phenyl, Methoxy) did not proceed under the studied conditions.[1]
Table 2: Photophysical Properties of Dihydropyridazine Dyes
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 3a | 530 | 635 | 105 | 0.99 |
| 3b | 510 | 618 | 108 | 0.92 |
| 3d | 539 | 408 | 131 | 0.60 |
| 3e | 515 | 393 | 122 | 0.53 |
| 3f | 487 | 378 | 109 | 0.28 |
| 3k | 503 | 378 | 125 | 0.16 |
Data recorded in acetonitrile (5 μM).[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dihydropyridazines (3a-f) via IEDDA Reaction
This protocol describes the inverse electron-demand Diels-Alder reaction between this compound and various tetrazines.
References
- 1. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bromination and Dehydrohalogenation of Dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Dibenzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe the bromination of the benzylic position and the subsequent dehydrohalogenation to introduce a double bond, yielding 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone).
Introduction
Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) is a tricyclic ketone that serves as a versatile scaffold in medicinal chemistry. Functionalization of this core structure is crucial for the development of new therapeutic agents. This document outlines a two-step synthetic sequence involving the selective bromination of the benzylic position (C10 or C11) followed by a base-mediated dehydrohalogenation. This process introduces an endocyclic double bond, forming the conjugated system of this compound. Such modifications are pivotal for altering the molecule's conformation and electronic properties, which can significantly impact its biological activity.
Reaction Pathway
The overall transformation involves two key steps:
-
Bromination: Introduction of a bromine atom at the benzylic position of Dibenzosuberone.
-
Dehydrohalogenation: Elimination of hydrogen bromide to form a carbon-carbon double bond.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Bromination of Dibenzosuberone
This protocol describes the radical bromination of Dibenzosuberone at the benzylic position using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.[1]
Materials:
-
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dibenzosuberone (1.0 eq.) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.5 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain stirring for 22 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the solid residue with a small amount of cold carbon tetrachloride.
-
The combined filtrate, containing the crude 10-bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, can be used directly in the subsequent dehydrohalogenation step.
Table 1: Reagent Quantities for Bromination
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 1g Dibenzosuberone) |
| Dibenzosuberone | 1.0 | 208.26 | 1.00 g (4.80 mmol) |
| N-Bromosuccinimide (NBS) | 1.5 | 177.98 | 1.28 g (7.20 mmol) |
| AIBN | 0.05 | 164.21 | 0.04 g (0.24 mmol) |
| Carbon Tetrachloride | - | 153.82 | 20 mL |
Protocol 2: Dehydrohalogenation of 10-Bromo-Dibenzosuberone
This protocol details the elimination of hydrogen bromide from the brominated intermediate to yield this compound using an organic base.[1]
Materials:
-
Crude filtrate from Protocol 1 (containing 10-Bromo-Dibenzosuberone)
-
Triethylamine
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To the filtrate obtained from the bromination reaction, slowly add triethylamine until the solution becomes basic (check with pH indicator paper).[1]
-
Stir the mixture at room temperature. The dehydrohalogenation is typically rapid.[1]
-
Monitor the disappearance of the bromo-intermediate by TLC.
-
Once the reaction is complete, wash the organic phase with water, followed by 2 N sodium hydroxide to remove any acidic impurities.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5H-dibenzo[a,d]cyclohepten-5-one.
Table 2: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Bromination | NBS, AIBN | CCl4 | Reflux (77°C) | 22 h | Intermediate used directly |
| Dehydrohalogenation | Triethylamine | CCl4 | Room Temp. | ~1 h | High (qualitative)[1] |
Alternative Protocols
While the radical bromination with NBS is a common method, other procedures for the α-bromination of ketones exist and may be applicable to Dibenzosuberone.
-
Acid-Catalyzed Bromination: Ketones can undergo α-bromination in the presence of an acid catalyst.[2][3] This proceeds through an enol intermediate. Common conditions involve using bromine in acetic acid.
-
Lewis Acid-Promoted Bromination: The use of Lewis acids such as stannous(IV) chloride or aluminum chloride with bromine can also effect bromination.[4][5] These conditions may favor aromatic substitution depending on the specific reagents and reaction parameters.
For dehydrohalogenation, other non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or heating in pyridine can also be effective.[1][2][3]
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood. Consider substituting with a less hazardous solvent if possible.
-
N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
AIBN is a flammable solid and can decompose exothermically. Store in a cool place and avoid heating without a solvent.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment in a fume hood.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety measures should always be implemented. The results may vary depending on the specific experimental conditions and the purity of the reagents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]
- 5. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]
Application Notes and Protocols: Grignard Reactions with Dibenzosuberenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for Grignard reactions involving dibenzosuberenone derivatives. The following information is crucial for the synthesis of novel compounds with potential biological activity, particularly in the development of tricyclic antidepressants (TCAs) and other therapeutic agents. This compound and its analogues are key scaffolds in medicinal chemistry, and their derivatization via Grignard reactions offers a versatile route to a wide range of functionalized molecules.[1][2][3]
Application: Synthesis of Amitriptyline Analogs
A key application of Grignard reactions with this compound derivatives is the synthesis of analogs of amitriptyline, a widely used tricyclic antidepressant.[4] This is achieved through a two-step process involving a Grignard reaction followed by dehydration. The Grignard reagent adds to the carbonyl group of a substituted dibenzosuberone, forming a tertiary alcohol. Subsequent dehydration of this alcohol yields the desired amitriptyline analog.[4][5]
Experimental Protocols
The following protocols are based on established laboratory procedures for the Grignard reaction with dibromo-dibenzosuberenone derivatives.[4][5]
Preparation of the Grignard Reagent (N,N-dimethylaminopropyl magnesium chloride)
Materials:
-
N,N-dimethylamino-1-propyl chloride
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Calcium hydride (CaH₂)
-
Iodine crystal
Procedure:
-
Prepare a solution of the free base by dissolving N,N-dimethylamino-1-propyl chloride (2.5 g) in dry THF (20 mL).
-
Add CaH₂ (1.0 g) to the solution and stir the suspension for one hour.
-
Filter the suspension to obtain a clear filtrate of the free base.
-
In a separate reaction flask, add Mg-turnings (0.51 g) and a crystal of iodine to a small volume of dry THF (20 mL).
-
Add the freshly prepared filtrate of the free base dropwise over 30 minutes to the Mg-turnings suspension.
-
Heat the reaction mixture with stirring for 2 hours to facilitate the formation of the Grignard reagent.
Grignard Reaction with Dibromodibenzosuberone Derivatives
Materials:
-
3,7-dibromodibenzosuberone or 1,7-dibromodibenzosuberone
-
Grignard reagent solution (prepared as in 2.1)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/methanol (9:1) eluent
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C.
-
Dissolve the dibromodibenzosuberone derivative (3.66 g) in THF (50 mL).
-
Add the solution of the dibromodibenzosuberone derivative dropwise to the cooled Grignard reagent solution.
-
Stir the resulting mixture at room temperature overnight (approximately 26 hours).[5]
-
Pour the reaction mixture into a saturated solution of sodium chloride.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on SiO₂ using a dichloromethane/methanol (9:1) mixture as the eluent.
Dehydration of the Tertiary Alcohol to form Dibromoamitriptyline Derivatives
Materials:
-
Tertiary alcohol product from the Grignard reaction
-
85% Sulfuric acid
Procedure:
-
Stir the tertiary alcohol obtained from the Grignard reaction with 85% sulfuric acid for a few hours at 4 °C.[5]
-
The reaction will yield the corresponding dehydrated product, a dibromo derivative of amitriptyline.
Quantitative Data Summary
The following table summarizes the quantitative data from the Grignard reaction with 3,7- and 1,7-dibromodibenzosuberone.
| Starting Material | Grignard Reagent | Product | Yield |
| 3,7-dibromodibenzosuberone | N,N-dimethylaminopropyl magnesium chloride | 3,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-5H-dibenzo[a,d]cycloheptene | 65% |
| 1,7-dibromodibenzosuberone | N,N-dimethylaminopropyl magnesium chloride | 1,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-5H-dibenzo[a,d]cycloheptene | 32% |
Table 1: Yields of tertiary alcohol products from the Grignard reaction.[4][5]
The subsequent dehydration of the 3,7-dibromo tertiary alcohol yielded 3,7-dibromoamitriptyline in 94% yield.[5]
Visualizations
Grignard Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of dibromoamitriptyline analogs via a Grignard reaction.
Caption: Workflow for the synthesis of dibromoamitriptyline analogs.
Signaling Pathway Analogy: Synthesis of Dizocilpine
While not a signaling pathway in the biological sense, the synthetic pathway to Dizocilpine, a non-competitive NMDA receptor antagonist, involves a Grignard reaction as a key step.[6] This can be conceptualized as a chemical transformation pathway.
Caption: Synthetic pathway to Dizocilpine via a Grignard reaction.
References
- 1. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: Dibenzosuberenone in the Synthesis of Fluorescent Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of dibenzosuberenone-based fluorescent chemosensors. The unique photophysical properties of this compound derivatives, particularly their high fluorescence quantum yields and large Stokes shifts, make them excellent candidates for the development of sensitive and selective chemosensors.[1][2] This document focuses on dihydropyridazine-appended this compound sensors, primarily for the detection of anions such as fluoride and cyanide.
Introduction to this compound-Based Chemosensors
This compound, a tricyclic aromatic ketone, serves as a versatile scaffold in the design of fluorescent probes. Its rigid, π-conjugated structure contributes to favorable photophysical properties.[1] A particularly successful strategy involves the synthesis of dihydropyridazine-dibenzosuberenone derivatives.[3] These compounds can be readily synthesized through an inverse electron-demand Diels-Alder reaction between a this compound derivative and a substituted tetrazine.
The resulting dihydropyridazine-appended this compound molecules often possess an acidic N-H proton.[4] The sensing mechanism of these probes typically relies on the deprotonation of this N-H group by a basic anion, such as fluoride or cyanide. This deprotonation event triggers an intramolecular charge transfer (ICT) process, leading to a significant change in the fluorescence properties of the molecule, often observed as a color change and a "turn-on" or "turn-off" fluorescent response. This allows for the sensitive and selective detection of the target analyte.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative this compound-based fluorescent chemosensors.
| Sensor ID | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent System | Reference |
| Pz3 | Cyanide (CN⁻) | 80 nM | - | - | H₂O-MeCN (1/9) | [5] |
| Dye 3a,b | Fluoride (F⁻) | - | High | - | - | [1] |
| Generic D-A-π-A Dye | - | - | 0.27 | 183 | - | [6] |
| Dihydropyridazine Derivatives | - | - | Up to 0.99 | Up to 130 | Toluene | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyridazine-Dibenzosuberenone Fluorescent Chemosensor
This protocol describes a general procedure for the synthesis of a dihydropyridazine-appended this compound sensor via an inverse electron-demand Diels-Alder reaction.
Materials:
-
This compound
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (or other suitable tetrazine)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired s-tetrazine (1.1 eq) in anhydrous toluene.
-
Reaction Conditions: Stir the reaction mixture at 100-125 °C for 2-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired dihydropyridazine-dibenzosuberenone product.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Anion Sensing using a this compound-Based Fluorescent Chemosensor
This protocol outlines a general procedure for evaluating the anion sensing capabilities of a synthesized this compound-based chemosensor using fluorescence spectroscopy.
Materials:
-
Synthesized this compound chemosensor
-
Tetrabutylammonium salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻)
-
Spectroscopic grade solvent (e.g., acetonitrile, or a mixture of water and an organic solvent like DMSO or acetonitrile)
-
Volumetric flasks and micropipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the various anions (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a specific volume of the solvent and add a small aliquot of the chemosensor stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the chemosensor solution.
-
Incrementally add small aliquots of the anion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until no further significant change in the fluorescence spectrum is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the anion concentration.
-
From the titration data, the binding constant (Ka) and the limit of detection (LOD) can be calculated using appropriate methods (e.g., Benesi-Hildebrand plot for binding constant and the 3σ/slope method for LOD).
-
-
Selectivity Study:
-
To assess the selectivity of the chemosensor, record the fluorescence response of the sensor to the target anion in the presence of other potentially interfering anions.
-
Visualizations
Caption: Signaling pathway of the this compound-based chemosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence Recognition of Anions Using a Heteroditopic Receptor: Homogenous and Two-Phase Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Dibenzosuberone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of dibenzosuberone and its functionalized analogues using palladium-catalyzed cross-coupling reactions. Dibenzosuberone is a key tricyclic scaffold found in numerous biologically active compounds, including antidepressants and kinase inhibitors. Palladium-catalyzed reactions offer a powerful and versatile toolbox for the construction and derivatization of this important molecular framework. This document covers key methodologies including the Heck, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling in Dibenzosuberone Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient routes to form carbon-carbon and carbon-heteroatom bonds. In the context of dibenzosuberone chemistry, these reactions are instrumental for both the construction of the tricyclic core and for the late-stage functionalization to generate libraries of analogues for drug discovery and development. The choice of the specific cross-coupling reaction depends on the desired bond formation and the available starting materials.
Key Advantages:
-
High Efficiency and Yields: These reactions often proceed with high conversion and provide excellent yields of the desired products.
-
Functional Group Tolerance: A wide range of functional groups are tolerated, minimizing the need for protecting group strategies.
-
Versatility: Different cross-coupling reactions allow for the formation of various bond types (C-C, C-N, C-O, etc.), enabling extensive derivatization.
-
Catalytic Nature: Low catalyst loadings are often sufficient, making the processes more atom-economical and cost-effective.
Below, we detail the application of four major palladium-catalyzed cross-coupling reactions in the synthesis of dibenzosuberone and its derivatives, providing both general mechanisms and specific experimental protocols.
Heck Coupling for Dibenzosuberone Core Synthesis
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Intramolecular Heck reactions are particularly powerful for the construction of cyclic systems, including the seven-membered ring of the dibenzosuberone core.
General Reaction Scheme & Mechanism
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle of the Heck reaction.
Application Note: Early-Stage Heck Coupling for a Dibenzosuberone Intermediate
An optimized, multigram-scale synthesis of a key dibenzosuberone intermediate, 2-chloro-7-hydroxy-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-one, has been developed utilizing an early-stage Heck coupling.[2] This approach offers a significant improvement over previous routes by increasing the overall yield, eliminating chromatographic purification, and using a low palladium loading.[2]
Experimental Protocol: Heck Coupling for Dibenzosuberone Intermediate[2]
Materials:
-
2-Bromo-5-chlorobenzoic acid
-
2-(4-Hydroxyphenyl)acetic acid
-
Palladium precatalyst (e.g., Buchwald precatalyst)
-
Ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMAc)
Procedure:
-
To a reaction vessel, add 2-bromo-5-chlorobenzoic acid (1.0 equiv), 2-(4-hydroxyphenyl)acetic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and DMAc.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Add the palladium precatalyst (0.1 mol%) and the appropriate ligand (0.2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 16 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
The subsequent cyclization to the dibenzosuberone core can be achieved using a strong acid such as polyphosphoric acid (PPA).
Quantitative Data for Heck Coupling
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-chlorobenzoic acid derivative | [2] |
| Coupling Partner | Styrene derivative | [2] |
| Catalyst | Buchwald precatalyst | [2] |
| Catalyst Loading | 0.1 mol% | [2] |
| Ligand | Biarylphosphine ligand | [2] |
| Base | K₂CO₃ | [2] |
| Solvent | DMAc | [2] |
| Temperature | 120 °C | [2] |
| Reaction Time | 16 h | [2] |
| Yield | ~90% | [2] |
Suzuki-Miyaura Coupling for Dibenzosuberone Synthesis and Functionalization
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. It is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which can be precursors to the dibenzosuberone core or for the functionalization of a pre-existing dibenzosuberone scaffold.
General Reaction Scheme & Mechanism
The catalytic cycle involves the oxidative addition of the organohalide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Application Note: Synthesis of Dibenzo[a,c]cyclohepten-5-ones via Suzuki-Miyaura Coupling
A sequential Suzuki-Miyaura coupling and intramolecular aldol condensation has been developed for the efficient synthesis of a dibenzo[a,c]cyclohepten-5-one scaffold, a close structural isomer of dibenzosuberone. This strategy involves the palladium-catalyzed coupling of 2'-bromoacetophenones with 2-formylphenylboronic acids to form the key biaryl intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling for a Biaryl Precursor
Materials:
-
2'-Bromoacetophenone derivative (1.0 equiv)
-
2-Formylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CataCXium PIntB (ligand) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (solvent mixture)
Procedure:
-
In a reaction flask, combine the 2'-bromoacetophenone derivative, 2-formylphenylboronic acid, and K₂CO₃.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add Pd(OAc)₂ and CataCXium PIntB to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the biaryl intermediate.
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Starting Material | 2'-Bromoacetophenone derivative | |
| Coupling Partner | 2-Formylphenylboronic acid | |
| Catalyst | Pd(OAc)₂ | |
| Catalyst Loading | 2 mol% | |
| Ligand | CataCXium PIntB | |
| Base | K₂CO₃ | |
| Solvent | Toluene/Water | |
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | |
| Yield | High to excellent |
Buchwald-Hartwig Amination for Functionalization of the Dibenzosuberone Scaffold
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the introduction of amine functionalities onto the dibenzosuberone core, which is a common modification in the development of pharmacologically active agents.
General Reaction Scheme & Mechanism
The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Application Note: Amination of a Bromodibenzosuberone Derivative
Experimental Protocol: General Protocol for Buchwald-Hartwig Amination of Bromodibenzosuberone
Materials:
-
3-Bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine the palladium precatalyst and the ligand in the anhydrous solvent.
-
Add the bromodibenzosuberone, the amine, and the base.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the required time (typically 12-24 h), monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Typical Buchwald-Hartwig Amination
| Parameter | Typical Range |
| Starting Material | Aryl bromide |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% |
| Ligand | XPhos, RuPhos, SPhos, etc. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 h |
| Yield | 70-95% |
Sonogashira Coupling for the Alkynylation of Dibenzosuberone
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is an excellent method for installing alkyne functionalities onto the dibenzosuberone scaffold, which can then be further elaborated into other functional groups or used to construct more complex molecules.
General Reaction Scheme & Mechanism
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. Reductive elimination then affords the final product.
Caption: General catalytic cycles of the Sonogashira reaction.
Application Note: Alkynylation of Halogenated Dibenzosuberone
The introduction of an alkyne group onto the dibenzosuberone core via Sonogashira coupling provides a versatile handle for further synthetic transformations, such as click chemistry, cyclization reactions, or conversion to other functional groups. A general protocol for the Sonogashira coupling of a halo-dibenzosuberone is provided below.
Experimental Protocol: General Protocol for Sonogashira Coupling on a Dibenzosuberone Core
Materials:
-
Halo-dibenzosuberone (e.g., 3-iodo-dibenzosuberone) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halo-dibenzosuberone, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Typical Sonogashira Coupling
| Parameter | Typical Range |
| Starting Material | Aryl iodide or bromide |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | 25-80 °C |
| Reaction Time | 2-24 h |
| Yield | 75-95% |
Summary and Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the dibenzosuberone scaffold. The Heck reaction provides an efficient means for constructing the core tricyclic system, while the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer a wide array of possibilities for late-stage functionalization, enabling the generation of diverse libraries of dibenzosuberone analogues for biological screening. The protocols and data presented in these application notes serve as a guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to effectively utilize these powerful synthetic methods. Further advancements in catalyst design and reaction conditions are expected to continue to enhance the efficiency and scope of these transformations in the synthesis of novel dibenzosuberone-based compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzosuberenone
Welcome to the technical support center for the synthesis of Dibenzosuberenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My dehydrogenation of Dibenzosuberone to this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Low yields in the dehydrogenation of Dibenzosuberone are a frequent issue, particularly with substituted starting materials. Here are some potential causes and troubleshooting steps:
-
Catalyst Inactivity: The choice of catalyst is crucial. While palladium on charcoal is sometimes used, palladium on barium sulfate has been shown to be effective, yielding up to 96% of this compound at 200°C under microwave irradiation for 30 minutes.[1] If you are using a different catalyst, consider switching to Pd/BaSO₄. For substituted dibenzosuberones, such as 2,8-dimethyldibenzosuberone, catalytic dehydrogenation has been reported to fail even at higher temperatures, indicating that this method is highly substrate-dependent.[1][2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. For the unsubstituted Dibenzosuberone, microwave heating at 200°C for 30 minutes has proven effective.[1] If you are using conventional heating, you may need to optimize the temperature and reaction time. However, prolonged heating at high temperatures can lead to degradation and the formation of byproducts.
-
Alternative Methods: If optimizing the catalytic dehydrogenation fails, consider an alternative two-step approach involving bromination followed by dehydrohalogenation. This method can be milder and more effective for certain substrates.[1][3]
Q2: I am attempting the synthesis of a substituted this compound, and the standard dehydrogenation protocol is not working. What should I do?
The synthesis of substituted Dibenzosuberenones often requires a different approach than the parent compound. For instance, the catalytic dehydrogenation that works for Dibenzosuberone has been shown to be unsuccessful for 2,8-dimethyldibenzosuberone.[1][2]
An effective alternative is a bromination-dehydrohalogenation sequence . A recommended procedure involves:
-
Radical Bromination: React the substituted dibenzosuberone with N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) in a suitable solvent such as tetrachloromethane.
-
Dehydrohalogenation: Treat the resulting bromo-intermediate with a non-nucleophilic base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) to induce elimination and form the desired double bond.[1]
This two-step process can often provide a viable route to substituted Dibenzosuberenones when direct dehydrogenation fails.
Q3: I am using a Friedel-Crafts acylation to synthesize the this compound core, but I'm facing issues with product purification and waste disposal. Are there greener alternatives?
The intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid is a common route, but traditional methods using polyphosphoric acid (PPA) or stoichiometric amounts of Lewis acids like AlCl₃ present significant environmental and purification challenges.[4]
Here are some greener alternatives to consider:
-
Solid Acid Catalysts: The use of solid acid catalysts like Nafion-H has been explored.[4][5] These catalysts can be recovered and reused, minimizing waste. The reaction can be performed in high-boiling solvents like 1,2-dichlorobenzene.[4]
-
Microwave-Assisted Synthesis: A newer, more environmentally friendly method involves an intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid using a silver catalyst (AgNO₃) and an oxidant (K₂S₂O₈) under microwave irradiation. This method boasts a high yield (97.5%) and purity (99.89%), avoids harsh acids, and has a shorter reaction time.[6]
Troubleshooting Workflow for Low Yield in Dehydrogenation
Caption: A troubleshooting guide for low yields in the dehydrogenation of Dibenzosuberone.
Experimental Protocols
Protocol 1: Microwave-Assisted Dehydrogenation of Dibenzosuberone [1]
-
Reactant Mixture: To a mixture of 1 g of diethyl maleate and 30 mg of 5% palladium on barium sulfate, add 0.42 g (2.0 mmol) of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone).
-
Microwave Irradiation: Heat the mixture using microwave irradiation (60 W) at 200°C for 30 minutes.
-
Workup:
-
Transfer the mixture to a round bottom flask using ethanol.
-
Add approximately 5 ml of 20% aqueous KOH and heat to reflux for 10 minutes.
-
Extract the solution with three 10 ml portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Synthesis of 2,8-Dimethylthis compound via Bromination-Dehydrohalogenation [1]
-
Bromination:
-
In a suitable flask, combine 2,8-dimethyldibenzosuberone, N-bromosuccinimide (NBS), and a catalytic amount of 2,2'-azo-bis-isobutyronitrile (AIBN) in tetrachloromethane.
-
Heat the mixture at 70°C for 22 hours.
-
-
Dehydrohalogenation:
-
After the bromination is complete (monitor by TLC), treat the reaction mixture with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) at 80°C to induce elimination.
-
Purify the resulting product by column chromatography.
-
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |
| Catalytic Dehydrogenation | Dibenzosuberone | 5% Pd/BaSO₄, Diethyl maleate | Microwave, 200°C, 30 min | 96% | [1] |
| Catalytic Dehydrogenation | 2,8-Dimethyldibenzosuberone | 5% Pd/BaSO₄ or Pt/Al₂O₃ | Microwave, up to 300°C | No conversion | [1] |
| Bromination-Dehydrohalogenation | 2,8-Dimethyldibenzosuberone | NBS, AIBN, then DBN | 70°C (bromination), 80°C (elimination) | 25% | [1] |
| Intramolecular Decarboxylative Coupling | 3-(2-benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈ | Microwave, 400W, reflux in acetonitrile | 97.5% | [6] |
Synthetic Pathways Overview
Caption: Common synthetic routes to this compound.
References
Technical Support Center: Optimizing Dibenzosuberenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzosuberenone. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts cyclization of 2-phenylphenylacetic acid (or its derivatives) is giving a low yield. What are the common causes and solutions?
A1: Low yields in the intramolecular Friedel-Crafts acylation to form the this compound core are a frequent issue.[1][2] The primary causes often revolve around the catalyst, reaction conditions, and the purity of starting materials.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water in your solvent, glassware, or starting materials will deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. For PPA, ensure it is of good quality and has not absorbed atmospheric moisture.[3]
-
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts, not catalytic amounts.[1] This is because the ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction.
-
Sub-optimal Reaction Temperature: The reaction temperature is critical. While some reactions proceed at room temperature, intramolecular cyclizations often require heating to overcome the activation energy.[1] However, excessively high temperatures can lead to side reactions and decomposition.
-
Deactivated Aromatic Ring: If your 2-phenylphenylacetic acid precursor contains strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution, hindering the cyclization.[1][6]
-
Solution: For deactivated substrates, consider using a stronger catalytic system, such as triflic acid, or explore alternative synthetic routes that do not rely on Friedel-Crafts acylation.[6]
-
Q2: I am observing significant byproduct formation during the dehydrogenation of Dibenzosuberone. How can I improve the selectivity and yield of this compound?
A2: Dehydrogenation of dibenzosuberone is a common final step to introduce the double bond in this compound.[4] Byproduct formation is often due to over-oxidation or side reactions.
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Choice of Oxidizing Agent/Catalyst: The choice of dehydrogenating agent is crucial for selectivity.
-
Solution: Catalytic dehydrogenation using a palladium catalyst is a high-yield method.[4] Palladium on barium sulfate has been shown to be particularly effective, yielding up to 96% of this compound.[4] Microwave-assisted dehydrogenation can significantly shorten reaction times, but catalyst and substrate compatibility should be verified, as it may fail for some substituted dibenzosuberones.[4][7]
-
-
Reaction Conditions: Temperature and reaction time are key parameters to control.
-
Solution: For catalytic dehydrogenation, a temperature of around 200°C for 30 minutes under microwave irradiation has been reported to give high yields for the unsubstituted dibenzosuberone.[4] For thermal conditions, longer reaction times may be necessary. Careful monitoring of the reaction progress by TLC or GC-MS is recommended to avoid over-oxidation.
-
-
Alternative Two-Step Procedure: For substrates that are sensitive or prone to side reactions under direct dehydrogenation conditions, a two-step bromination-dehydrohalogenation sequence can be a milder and more selective alternative.[4]
-
Solution: This involves radical bromination of dibenzosuberone using N-bromosuccinimide (NBS) and a radical initiator like AIBN, followed by dehydrohalogenation with a non-nucleophilic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[4]
-
Q3: My attempts to synthesize substituted this compound derivatives are resulting in very low yields. Are there specific strategies for these compounds?
A3: The synthesis of substituted dibenzosuberenones can be more challenging than the parent compound.[4] The nature and position of the substituents can significantly influence the reactivity of the intermediates.
-
Route Selection: A synthetic route that is high-yielding for the unsubstituted this compound may not be suitable for a substituted analogue.[7]
-
Solution: An early-stage Heck coupling has been successfully employed to construct the core scaffold of substituted dibenzosuberone intermediates in high yields (around 90%) on a multigram scale.[8] This approach can be more robust and scalable for complex derivatives.
-
-
Intramolecular Cyclization of Substituted Precursors: The electronic and steric effects of substituents can impact the efficiency of the key cyclization step.
-
Solution: For PPA-mediated cyclization of substituted 2-phenylphenylacetic acids, it is crucial to use a large excess of PPA to ensure complete reaction and minimize side reactions.[4] Optimization of the reaction temperature and time for each specific substrate is essential.
-
-
Dehydrogenation of Substituted Dibenzosuberones: Catalytic dehydrogenation methods that work well for dibenzosuberone can fail for substituted derivatives.[4]
-
Solution: The bromination-dehydrohalogenation sequence is often a more reliable method for introducing the double bond in substituted systems.[4]
-
Troubleshooting Guides
Issue 1: Low Yield in PPA-Mediated Intramolecular Friedel-Crafts Cyclization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| PPA is old or has absorbed water | Use fresh, high-quality PPA. Store PPA in a desiccator. | Improved catalytic activity and higher yield. |
| Insufficient PPA | Increase the ratio of PPA to the starting material. PPA can act as both catalyst and solvent.[4] | Drives the reaction to completion, increasing the yield. |
| Reaction temperature is too low | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C). | An increase in reaction rate and conversion. |
| Reaction time is too short | Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. | Complete conversion of starting material to product. |
| Impure starting material | Purify the 2-phenylphenylacetic acid precursor by recrystallization or chromatography. | Reduced side product formation and improved yield. |
Issue 2: Poor Selectivity in the Dehydrogenation of Dibenzosuberone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation with strong oxidizing agents | Switch to a milder, more selective catalytic dehydrogenation method using Pd/BaSO₄.[4] | Increased selectivity for this compound and reduced byproducts. |
| Sub-optimal catalyst for microwave conditions | Screen different palladium catalysts (e.g., Pd/C, Pd/Al₂O₃, Pd/BaSO₄) for microwave-assisted dehydrogenation.[4] | Identification of a catalyst that provides high yield and selectivity under microwave irradiation. |
| Substrate degradation at high temperatures | Employ the two-step bromination-dehydrohalogenation method as a milder alternative.[4] | Higher yield of the desired product with minimal degradation. |
| Inefficient hydride acceptor | When using a hydride acceptor like maleic acid esters, ensure it is used in stoichiometric excess and that the catalyst is active. | Efficient removal of hydrogen and improved reaction rate. |
Experimental Protocols
High-Yield Synthesis of this compound via PPA-Mediated Cyclization
This protocol is adapted from procedures involving the cyclization of 2-phenylphenylacetic acid derivatives.[3][4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 10 g of polyphosphoric acid per gram of 2-phenylphenylacetic acid.
-
Heating: Heat the PPA to 80°C with stirring.
-
Addition of Starting Material: Slowly add the 2-phenylphenylacetic acid to the hot PPA with vigorous stirring.
-
Reaction: Increase the temperature to 100-110°C and stir for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Catalytic Dehydrogenation of Dibenzosuberone using Pd/BaSO₄ under Microwave Irradiation
This protocol is based on a reported high-yield microwave-assisted dehydrogenation.[4]
-
Reactant Mixture: In a microwave reaction vessel, combine dibenzosuberone, a hydride acceptor such as diethyl maleate (1.5 equivalents), and 10 mol% of palladium on barium sulfate (Pd/BaSO₄).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200°C for 30 minutes.
-
Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with a suitable solvent like dichloromethane and filter through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound. A reported yield for this method is 96%.[4]
Visualizations
Caption: Workflow for PPA-mediated synthesis of this compound.
Caption: Alternative routes for the dehydrogenation of Dibenzosuberone.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. ccsenet.org [ccsenet.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Side reactions to consider during Dibenzosuberenone functionalization.
Welcome to the technical support center for dibenzosuberenone functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule?
A1: this compound has two main sites for functionalization: the carbonyl group at position 5 and the double bond in the seven-membered ring (C10-C11).[1] Most modifications target one or both of these functionalities.
Q2: How stable is the this compound core under typical reaction conditions?
A2: The tricyclic core is generally stable under many conditions. However, it is susceptible to certain reagents. Strong oxidizing agents should be used with caution.[2] The molecule is stable under normal storage conditions in a dry, cool, and well-ventilated place.[2]
Q3: Can functionalization lead to rearrangement of the seven-membered ring?
A3: While less common, ring expansion or rearrangement can occur under specific conditions. For example, treatment with diazomethane has been reported to cause ring expansion.[1] Acid-induced phenonium shifts have also been observed in multi-step syntheses involving the formation of the seven-membered ring.[1]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the functionalization of this compound, categorized by reaction type.
Reactions at the Carbonyl Group (C5)
Q: I am attempting a Grignard addition to the carbonyl group of this compound, but I am observing a significant amount of a nonpolar byproduct and recovery of starting material. What is happening?
A: This is a classic issue in Grignard reactions. The primary side product is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3][4] Additionally, the highly reactive Grignard reagent can act as a base, leading to enolate formation, which can complicate the reaction.
Potential Causes & Solutions:
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Biphenyl Formation: This side reaction is favored at higher temperatures and concentrations of the halide used to form the Grignard reagent.[4]
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Solution: Ensure the Grignard reagent is formed slowly at a low temperature before the addition of this compound. Add the this compound solution dropwise to the Grignard reagent, maintaining a low reaction temperature.
-
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Enolate Formation: The Grignard reagent can deprotonate the α-protons at C4, leading to an enolate that may not react further or may participate in other undesired reactions. While less common with Grignard reagents compared to stronger, non-nucleophilic bases like LDA, it can still reduce yield.
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Solution: Use of a milder organometallic reagent, such as an organolithium or organozinc compound, might be more selective for nucleophilic addition over deprotonation.
-
-
Moisture Contamination: Grignard reagents are extremely sensitive to water, which will quench the reagent and reduce the yield of the desired alcohol.[5]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Caption: Competing pathways in the Grignard functionalization of this compound.
Q: I am trying to reduce the carbonyl of this compound to a secondary alcohol, but my results are inconsistent. Sometimes I get no reaction, and other times I see byproducts suggesting further reaction.
A: The choice and stoichiometry of the reducing agent are critical.
Potential Causes & Solutions:
-
Incomplete Reaction: Milder reducing agents like sodium borohydride (NaBH₄) may react sluggishly with the sterically hindered and conjugated ketone of this compound.
-
Solution: Increase reaction time, temperature, or switch to a more potent reducing agent like Lithium Aluminum Hydride (LAH).
-
-
Over-reduction/Side Reactions: Using a very strong reducing agent like LAH in the presence of a Lewis acid (e.g., AlCl₃) can lead to complete deoxygenation, yielding the corresponding methylene group at C5.[1] This combination can also potentially reduce the C10-C11 double bond.
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Solution: For selective reduction to the alcohol, use LAH without a Lewis acid at low temperatures (e.g., 0 °C to refluxing THF) or use a milder but effective reagent like diisobutylaluminium hydride (DIBAL-H). Carefully control the stoichiometry of the reducing agent.
-
Reactions at the Double Bond (C10-C11)
Q: I am performing an inverse electron-demand Diels-Alder reaction with a substituted tetrazine and this compound, but I am isolating oxidized or halogenated byproducts instead of the expected dihydropyridazine.
A: This is a known issue where the tetrazine reagent or reaction conditions can lead to unexpected side reactions.[6][7]
Potential Causes & Solutions:
-
Oxidation of Product: Tetrazines can sometimes act as oxidizing agents, leading to the aromatization of the newly formed dihydropyridazine ring to a pyridazine.[6][7]
-
Solution: This is often difficult to prevent as it is an inherent property of the reagents. If the dihydropyridazine is the desired product, running the reaction at lower temperatures and for shorter times may help. Alternatively, if the pyridazine is acceptable, the reaction can be driven to completion, sometimes with an external oxidizing agent.[8]
-
-
Halogenation of the Double Bond: In reactions involving dihalotetrazines (e.g., dibromotetrazine), the tetrazine can act as a halogen source, leading to the di-halogenation of the C10-C11 double bond of this compound instead of the cycloaddition.[6][7]
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Solution: This unusual side reaction appears to be specific to certain tetrazines.[6] If cycloaddition is the goal, a non-halogenated tetrazine derivative should be used.
-
Caption: A logical workflow for troubleshooting side reactions in synthesis.
Quantitative Data Summary
Quantitative data on the yields of specific side products are scarce in the literature. The table below summarizes reported yields for desired products in various functionalization reactions, noting qualitatively observed side reactions.
| Reaction Type | Reagents | Desired Product | Reported Yield | Observed/Potential Side Products | Reference |
| Grignard Addition | Phenylmagnesium Bromide | 5-Phenyl-5H-dibenzo[a,d]cyclohepten-5-ol | Good (not specified) | Biphenyl, unreacted starting material | [1][4] |
| Reduction (Selective) | LAH, AlCl₃ | 5H-Dibenzo[a,d]cycloheptene | Good (not specified) | Dibenzosuberol (alcohol intermediate) | [1] |
| Epoxidation | m-CPBA | This compound Epoxide | Good (not specified) | Ring-opened products (with acid catalysis) | [1] |
| Diels-Alder | Dichlorotetrazine | Dihydropyridazine Adduct | 41% | Oxidized Pyridazine (22% yield) | [6] |
| Diels-Alder | Dibromotetrazine | Pyridazine Adduct | 32% | Dibrominated this compound (18% yield) | [6] |
Key Experimental Protocols
Protocol 1: Selective Reduction of this compound to Dibenzosuberol
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Objective: To reduce the carbonyl group to a secondary alcohol while preserving the double bond.
-
Methodology:
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Suspend Lithium Aluminum Hydride (LAH) (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve this compound (1.0 equivalent) in anhydrous THF.
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Add the this compound solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.
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Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Allow the mixture to warm to room temperature and stir until a white precipitate forms.
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Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzosuberol.
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Purify the product by column chromatography or recrystallization.
-
Protocol 2: Epoxidation of the this compound Double Bond
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Objective: To selectively form an epoxide at the C10-C11 double bond.[1]
-
Methodology:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
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Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 equivalents) portion-wise over 15-20 minutes.
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Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
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Once the starting material is consumed, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude epoxide via flash column chromatography.
-
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. fishersci.com [fishersci.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 7. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of Dibenzosuberenone and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzosuberenone and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
The two most prevalent and effective techniques for the purification of this compound and its derivatives are column chromatography and recrystallization.[1] Column chromatography is widely used for separating the desired compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures.[2][3] Recrystallization is an excellent method for achieving high purity of the final product, assuming a suitable solvent is found.[1]
Q2: What are the typical impurities I might encounter in my crude this compound product?
Common impurities depend on the synthetic route but can include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric byproducts: Formation of structural isomers during the reaction.[4]
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Over- or under-halogenated species: In syntheses involving bromination, for instance, it's possible to have mono-, di-, or tri-brominated species when only one is desired.
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Oxidation or reduction byproducts: Depending on the reagents and conditions used. For example, in the synthesis of cyclobenzaprine, impurities can include this compound, amitriptyline, carbinole, cyclobenzaprine N-oxide, and anthraquinone.[5][6]
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Residual solvents: Solvents used in the reaction or initial work-up that have not been completely removed.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of this compound and its derivatives.[7] A certificate of analysis for a commercial standard of 5-Dibenzosuberenone indicates a purity of ≥98%.[8] Another commercial source specifies a purity of 97%.
Troubleshooting Guide: Column Chromatography
Q1: My this compound derivative is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?
This is a common issue when dealing with polar compounds that adsorb strongly to the silica gel. Here are a few troubleshooting steps:
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Increase Solvent Polarity Gradually: Ensure you are using a gradient of solvents with increasing polarity. A sudden jump in polarity can sometimes cause issues. Common solvent systems for this compound derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2]
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Use a Stronger Eluent System: For very polar derivatives, consider using a more polar solvent system, such as methanol in dichloromethane.[9]
-
Consider an Alternative Stationary Phase: If your compound is still retained, you might need to switch from silica gel to a different stationary phase like alumina (which can be acidic, neutral, or basic) or even consider reverse-phase chromatography.
Q2: I'm getting poor separation between my desired this compound derivative and an impurity. How can I improve the resolution?
Poor separation can be addressed by:
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Optimizing the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your compounds on a Thin Layer Chromatography (TLC) plate before scaling up to a column. Experiment with different solvent ratios and combinations. For example, a switch from an ether/hexane system to an ethyl acetate/hexane system can sometimes improve separation for certain compounds.[9]
-
Using a Longer Column: Increasing the length of the stationary phase can improve separation.
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Dry Loading the Sample: If your crude product has poor solubility in the initial eluting solvent, it can lead to band broadening. Adsorbing your sample onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.
Quantitative Data for Column Chromatography Purification
| Compound | Stationary Phase | Eluent System | Yield | Purity | Reference |
| 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one | Silica Gel | Toluene | 25% | >95% (NMR) | [2] |
| 10,11-Dibromo-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one | Silica Gel | Toluene | 17% | Not Specified | [2] |
| 4-Methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid | Silica Gel | Petrol ether followed by 20% ethyl acetate in petrol ether | 42% | Mixture with starting material | [2] |
| Spiroketone derivatives of this compound | Silica Gel | Hexane/Toluene (1:1) | 28-33% | Not Specified | [3] |
Troubleshooting Guide: Recrystallization
Q1: My this compound derivative "oils out" instead of forming crystals during recrystallization. What can I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. To address this:
-
Add a small amount of additional solvent: This can sometimes prevent oiling out by reducing the saturation of the solution.
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent or a co-solvent system: A solvent with a lower boiling point might be necessary. Alternatively, adding a second, miscible "anti-solvent" in which your compound is less soluble can induce crystallization.
Q2: I have a very low yield after recrystallization. What are the common causes?
Low recovery is a frequent issue in recrystallization. Potential reasons include:
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Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of solvent. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.
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Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving your product.
Quantitative Data for Recrystallization
| Compound | Recrystallization Solvent | Yield | Purity | Reference |
| This compound | Not specified (from a new synthesis method) | 97.5% | 99.89% | [10] |
| Spiroketone derivative of this compound | Propionitrile | 42% | Pure isomer | [3] |
Experimental Protocols
Protocol 1: General Column Chromatography of a this compound Derivative
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Slurry Preparation: In a beaker, mix an appropriate amount of silica gel with the initial, least polar eluent to form a slurry.
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Column Packing: Pour the slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the least polar solvent system, gradually increasing the polarity according to the separation observed on TLC.
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Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization of a this compound Derivative
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Signaling Pathway
Some derivatives of this compound have been identified as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This pathway is involved in cellular responses to stress, inflammation, and other external stimuli. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by these compounds.
Caption: Simplified p38 MAPK signaling pathway with the point of inhibition by this compound derivatives.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification and analysis of this compound and its derivatives.
Caption: Logical workflow for the purification of this compound and its derivatives.
References
- 1. ijnc.ir [ijnc.ir]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchmap.jp [researchmap.jp]
- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scbt.com [scbt.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dibenzosuberenone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dibenzosuberenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
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Dehydrogenation of Dibenzosuberone: This is a direct approach involving the oxidation of the corresponding saturated ketone, dibenzosuberone.[1]
-
Friedel-Crafts Cyclization: Intramolecular cyclization of precursors like dibenzyl-o-carboxylic acid or its derivatives is a widely used method.[2]
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Wittig Reaction followed by Cyclization: This route involves the formation of a stilbene derivative which is then cyclized.[1]
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Intramolecular Decarboxylative Coupling: A newer method that utilizes precursors like 3-(2-benzoylphenyl)acrylic acid.[3]
Q2: I am observing a low yield in my this compound synthesis. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. For this compound synthesis, key areas to investigate include:
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Reagent Quality: Ensure all starting materials and reagents are pure and dry, as moisture and impurities can quench catalysts or lead to side reactions.
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Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert gas) are critical. Deviations from optimized conditions can significantly impact yield.
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Catalyst Activity: If using a catalyst (e.g., Palladium, Lewis acids), ensure it is not deactivated. For solid-supported catalysts, proper handling and storage are crucial.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to product loss. Column chromatography conditions (silica gel activity, eluent polarity) and recrystallization solvents should be optimized.
Q3: What are some common byproducts in this compound synthesis and how can I minimize them?
A3: Byproduct formation is specific to the synthetic route:
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Dehydrogenation: Incomplete reaction will leave unreacted dibenzosuberone. Over-oxidation can lead to the formation of other oxygenated species.
-
Friedel-Crafts Cyclization: Depending on the substrate and catalyst, side reactions such as intermolecular reactions or rearrangements can occur. Using a milder, solid-supported acid catalyst like Amberlyst-15 can sometimes minimize byproduct formation compared to strong Lewis acids like AlCl₃.
-
Bromination-Dehydrohalogenation: Dibrominated compounds can be a significant byproduct.[4] Careful control of the stoichiometry of the brominating agent (e.g., NBS) is crucial.
Troubleshooting Guides
Method 1: Dehydrogenation of Dibenzosuberone
Issue: Low or no conversion to this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Dehydrogenation Agent | For methods using NBS, ensure it is fresh and has been stored properly. For catalytic methods (e.g., Pd/C), the catalyst may be poisoned. Use fresh catalyst. |
| Incorrect Reaction Temperature | Dehydrogenation reactions often require elevated temperatures. Ensure the reaction is heated to the specified temperature. For microwave-assisted reactions, confirm the target temperature is reached. |
| Insufficient Reaction Time | Some dehydrogenation methods require extended reaction times. Monitor the reaction progress by TLC or GC to determine the optimal time. |
| Unsuitable Catalyst for Substituted Dibenzosuberones | Microwave-assisted dehydrogenation with Pd/BaSO₄ that works for unsubstituted dibenzosuberone may fail for substituted derivatives.[4][5] Consider an alternative method like bromination-dehydrohalogenation for substituted compounds. |
| Violent Reaction with Pd/C | The use of palladium on charcoal with certain hydride acceptors like diethyl maleate can lead to violent, uncontrollable reactions.[5] A safer alternative is palladium on barium sulfate.[5] |
Method 2: Intramolecular Friedel-Crafts Cyclization
Issue: Low yield of this compound and/or formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Harsh Lewis Acid Catalyst | Strong Lewis acids like AlCl₃ can promote side reactions. Consider using a milder catalyst such as polyphosphoric acid (PPA) or a solid acid catalyst like Amberlyst-15.[2][6] |
| Insufficient Catalyst Loading | For solid acid catalysts like Amberlyst-15, a sufficient excess may be needed to counteract water produced during the reaction.[6] |
| Suboptimal Solvent | The choice of solvent can influence the reaction outcome. For Friedel-Crafts reactions, non-polar, high-boiling solvents are often used. Toluene has been shown to be effective in the Amberlyst-15 catalyzed reaction.[6] |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC. The reaction may require longer heating times to go to completion. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Dehydrogenation | Dibenzosuberone | NBS, AIBN, triethylamine | Tetrachloromethane, 70°C, 22h, then room temp | 25% | [4] |
| Microwave Dehydrogenation | Dibenzosuberone | Diethyl maleate, 5% Pd on BaSO₄ | 60 W, 200°C, 30 min | 96% | [5] |
| Oxidation | Secondary alcohol precursor | 70% TBHP | Water, 100°C, 24h | 91% | [7] |
| Intramolecular Decarboxylative Coupling | 3-(2-benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈ | Acetonitrile, microwave, 400W, reflux | 97.5% | [3] |
| Friedel-Crafts Cyclization | 2-(phenethyl)benzoic acid | Amberlyst-15, SOCl₂ | Toluene, 100°C, 8h | Quantitative | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Dehydrogenation of Dibenzosuberone[5]
-
To a mixture of 1 g of diethyl maleate and 30 mg of 5% palladium on barium sulfate, add 0.42 g (2.0 mmol) of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone).
-
Heat the mixture using microwave irradiation at 60 W to a target temperature of 200°C for 30 minutes.
-
After cooling, transfer the mixture to a round bottom flask using ethanol.
-
Add approximately 5 ml of 20% aqueous KOH and heat to reflux for 10 minutes to hydrolyze the excess diethyl maleate.
-
Extract the solution with three 10 ml portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Friedel-Crafts Cyclization using Amberlyst-15[7]
-
To a solution of 56 mg (0.25 mmol) of 2-(phenethyl)benzoic acid in 1 mL of toluene at room temperature, add 60 μL of thionyl chloride (0.82 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 20 mg of Amberlyst-15 resin (0.09 mmol) and heat the mixture to 100°C.
-
After approximately 8 hours, cool the mixture to room temperature and filter off the resin.
-
Wash the organic phase with 1 mL of a 2 M aqueous solution of potassium carbonate.
-
Concentrate the organic phase under reduced pressure to obtain the desired product.
Protocol 3: Bromination-Dehydrohalogenation of Substituted Dibenzosuberone[4]
This protocol is for the synthesis of 2,8-dimethyl-dibenzosuberenone.
-
Stir a mixture of 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (0.82 g, 3.45 mmol), N-bromosuccinimide (0.93 g, 1.5 eq.), and AIBN (30 mg, 5 mol%) in 20 ml of tetrachloromethane at 70°C for 22 hours.
-
Cool the suspension to room temperature and filter. Wash the solid with 2 ml of tetrachloromethane.
-
Slowly add triethylamine to the combined filtrates until a basic pH is confirmed with wet pH indicator paper.
-
If necessary, continue adding triethylamine at room temperature for 60 minutes to maintain a basic pH.
-
The product, 2,8-dimethyl-dibenzosuberenone, can be isolated from the reaction mixture, often along with the 10,11-dibromo byproduct, which can be separated by column chromatography.
Visualizations
Caption: Workflow for Microwave-Assisted Dehydrogenation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Page loading... [guidechem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]
Dibenzosuberenone Reactions: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in reactions involving Dibenzosuberenone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. My dehydrogenation of a substituted Dibenzosuberone to this compound is failing or giving low yields. What could be the cause?
The catalytic dehydrogenation of dibenzosuberone derivatives can be sensitive to substituents on the aromatic rings. For instance, the microwave-assisted dehydrogenation of 2,8-dimethyldibenzosuberone has been reported to fail, even though the unsubstituted dibenzosuberone reacts smoothly under the same conditions to give a high yield of this compound.[1][2]
-
Possible Cause: Steric hindrance or altered electronic properties due to the methyl groups may inhibit the catalytic activity.
-
Troubleshooting:
-
Consider an alternative synthetic route, such as a bromination-dehydrobromination sequence. Radical bromination using N-bromosuccinimide (NBS) followed by elimination with a base is a common method.[3]
-
Optimize reaction conditions for the catalytic dehydrogenation. This could involve screening different catalysts (e.g., Palladium on barium sulfate instead of Palladium on charcoal), varying the temperature, and adjusting the reaction time.[2]
-
2. I am observing unexpected products in my Diels-Alder reaction with this compound. What might be happening?
In inverse electron-demand Diels-Alder reactions, this compound acts as the dienophile. The nature of the diene, particularly tetrazine derivatives, can lead to unexpected side products.
-
Oxidized Products: Tetrazines can sometimes act as oxidizing agents, leading to the formation of oxidized adducts.[4][5]
-
Unexpected Halogenation: In a documented case, a dibromotetrazine was found to act as a bromine source, leading to the formation of a dibrominated addition product.[4][5]
-
Reaction Failure: The electronic properties of the tetrazine are crucial. Electron-donating groups on the tetrazine can decrease its reactivity and may result in no reaction.[4]
3. What are common side products in Grignard reactions with this compound and how can I minimize them?
Grignard reactions with ketones like this compound are prone to side reactions, primarily due to the basicity of the Grignard reagent.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-protons of the ketone, leading to the formation of an enolate and unreacted starting material after workup.
-
Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.
-
Wurtz-type Coupling: The Grignard reagent can couple with the unreacted alkyl halide from its preparation.
To minimize these side products:
-
Use a highly reactive Grignard reagent.
-
Add the Grignard reagent slowly to the ketone solution at a low temperature to control the reaction rate and minimize side reactions.
-
Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent.
4. My purification of this compound by crystallization is giving low recovery. What can I do?
The choice of solvent is critical for successful crystallization.
-
Solubility: this compound is soluble in solvents like benzene.[6] For crystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Solvent Screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization and yield.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
5. How can I distinguish between this compound and its precursor, Dibenzosuberone, using 1H NMR?
The most significant difference in the 1H NMR spectra is the presence of the vinyl protons in this compound and the aliphatic ethylene bridge protons in Dibenzosuberone.
| Compound | Key 1H NMR Signals (in CDCl3) |
| This compound | ~7.0 ppm (s, 2H, vinyl protons) |
| Dibenzosuberone | ~3.1 ppm (s, 4H, ethylene bridge protons) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[7][8]
Troubleshooting Guides
Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low-yield reactions in the synthesis of this compound.
Purification Challenges
This guide outlines steps to address common issues encountered during the purification of this compound.
Experimental Protocols
Protocol: Dehydrogenation of Dibenzosuberone to this compound
This protocol is a general procedure and may require optimization for substituted derivatives.
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine dibenzosuberone (1 equivalent), a hydride acceptor such as diethyl maleate (2-3 equivalents), and a palladium catalyst (e.g., 10 mol% Pd/BaSO4).[2]
-
Seal the vessel and place it in a microwave reactor.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 200°C under microwave irradiation for 30 minutes.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Protocol: Identification of Unknown Byproducts by NMR and MS
-
Isolation:
-
Isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct.
-
-
Nuclear Magnetic Resonance (NMR):
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated byproduct.
-
Analyze the spectra to elucidate the structure of the byproduct. Compare the chemical shifts and coupling constants with known compounds or use predictive software to aid in structure determination.
-
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 5. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Dibenzosuberenone(2222-33-5) 1H NMR spectrum [chemicalbook.com]
- 8. Dibenzosuberone(1210-35-1) 1H NMR [m.chemicalbook.com]
Managing scalability issues in large-scale Dibenzosuberenone production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address scalability issues in the large-scale production of Dibenzosuberenone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound at scale.
Issue 1: Low Yield or Incomplete Conversion in Dehydrogenation of Dibenzosuberone
Q: My catalytic dehydrogenation of Dibenzosuberone to this compound is showing low conversion, especially with substituted starting materials. What are the possible causes and solutions?
A: Low conversion in catalytic dehydrogenation is a common issue, particularly when scaling up or when using substituted Dibenzosuberone derivatives.[1][2] Here are the potential causes and troubleshooting steps:
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Catalyst Inactivity: The palladium catalyst may be deactivated.
-
Substrate Reactivity: Substituted Dibenzosuberones, such as 2,8-dimethyl-dibenzosuberone, have shown significantly lower reactivity compared to the unsubstituted counterpart under similar conditions.[1][2]
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Solution: For less reactive substrates, consider alternative methods like the bromination-dehydrohalogenation route, which has been successfully applied to produce 2,8-dimethylthis compound.[1]
-
-
Insufficient Temperature: The reaction may require higher temperatures to proceed to completion.
-
Solution: While microwave heating at 200°C for 30 minutes works well for unsubstituted Dibenzosuberone, increasing the temperature to 300°C under microwave conditions did not improve the conversion for 2,8-dimethyldibenzosuberone.[1] For thermal conditions, prolonged heating (e.g., 6 days at 200°C) may be necessary, but this can lead to degradation.[1]
-
-
Inefficient Hydride Acceptor: The choice and amount of hydride acceptor are crucial.
-
Solution: Diethyl maleate or dibutyl maleate are commonly used.[1] Ensure a sufficient excess of the hydride acceptor is present.
-
Troubleshooting Workflow for Low Dehydrogenation Yield
Caption: Troubleshooting workflow for low yield in dehydrogenation.
Issue 2: Formation of Byproducts in Bromination-Dehydrohalogenation
Q: I am observing significant amounts of di-brominated and other side products during the bromination of Dibenzosuberone. How can I improve the selectivity of the reaction?
A: The formation of byproducts, particularly 10,11-dibromo-2,8-dimethylthis compound, is a known challenge in this synthesis route.[1] Here’s how to address it:
-
Harsh Brominating Agents: Using molecular bromine can lead to over-bromination and other side reactions.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of undesired products.
-
Solution: Conduct the bromination at a moderate temperature (e.g., 70°C).[1] Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Ineffective Dehydrohalogenation: Incomplete dehydrohalogenation of the bromo-intermediate will result in a mixture of products.
Table 1: Comparison of Bromination-Dehydrohalogenation Conditions
| Parameter | Condition 1 | Condition 2 |
| Brominating Agent | Molecular Bromine | N-Bromosuccinimide (NBS) / AIBN |
| Typical Byproducts | High levels of di-brominated species | Lower levels of di-brominated species[1] |
| Yield of Monobromo | Variable, often lower | Improved selectivity |
| Safety | High, toxic reagent | Milder, easier to handle |
Issue 3: Difficulties in Purification of this compound
Q: I am struggling with the purification of this compound from the crude reaction mixture. What are the recommended large-scale purification methods?
A: Purification is a critical step in obtaining high-purity this compound. The choice of method depends on the nature of the impurities.
-
Unreacted Starting Material and Byproducts: The crude product often contains unreacted Dibenzosuberone, brominated intermediates, or byproducts from side reactions.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is effective for separating this compound from closely related impurities.[1] A common eluent system is a gradient of ethyl acetate in petroleum ether.[1]
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Recrystallization: For removing less soluble impurities, recrystallization from a suitable solvent like ethyl acetate can be effective.[3]
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Washing: Washing the organic phase with aqueous solutions can remove acidic or basic impurities. For instance, washing with 2 N sodium hydroxide can remove acidic byproducts.[1]
-
-
Industrial Purification Workflow
Caption: A typical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for large-scale production of this compound?
A1: The three primary routes for large-scale synthesis are:
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Catalytic Dehydrogenation of Dibenzosuberone: This method involves heating Dibenzosuberone with a palladium catalyst and a hydride acceptor.[1][2] It is efficient for the unsubstituted molecule but can be problematic for substituted derivatives.[1]
-
Bromination-Dehydrohalogenation of Dibenzosuberone: This two-step process involves the radical bromination of Dibenzosuberone followed by elimination of hydrogen bromide using a base.[1][4] This method is often more suitable for substituted derivatives.[1]
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a suitable carboxylic acid precursor, such as 2-(2-phenylethyl)benzoic acid, using a strong acid like polyphosphoric acid.[5]
Q2: How can I monitor the progress of my this compound synthesis reaction at a large scale?
A2: Effective reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to qualitatively monitor the disappearance of starting materials and the appearance of the product. It is particularly useful for determining reaction completion.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of reactants, products, and byproducts over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to determine the ratio of products to starting materials in the crude reaction mixture.[1]
Q3: What are the key safety considerations for large-scale this compound production?
A3: Safety is paramount in any large-scale chemical synthesis.
-
Handling of Hazardous Reagents:
-
Bromine and N-Bromosuccinimide: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Acids (e.g., Polyphosphoric Acid): These are highly corrosive. Use appropriate PPE and handle with care.
-
Flammable Solvents (e.g., Diethyl Ether, THF, Petroleum Ether): Use in a well-ventilated area away from ignition sources.
-
-
Reaction Conditions:
-
High Temperatures and Pressures: Some reactions require high temperatures, potentially leading to increased pressure. Use appropriate reaction vessels and pressure-relief systems. Microwave-assisted reactions, in particular, can lead to rapid pressure buildup.[2]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
Protocol 1: Catalytic Dehydrogenation of Dibenzosuberone
This protocol is adapted for the synthesis of unsubstituted this compound.
Materials:
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10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
-
Diethyl maleate
-
5% Palladium on barium sulfate
-
Ethanol
-
20% aqueous Potassium Hydroxide (KOH)
-
Diethyl ether
Procedure:
-
In a microwave-safe reaction vessel, combine Dibenzosuberone (1.0 eq), diethyl maleate (approx. 2.4 g per 1 g of Dibenzosuberone), and 5% palladium on barium sulfate (approx. 7% by weight of Dibenzosuberone).[1]
-
Seal the vessel and heat the mixture using microwave irradiation at 200°C for 30 minutes.[1]
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add approximately 5 ml of 20% aqueous KOH and heat the mixture to reflux for 10 minutes to hydrolyze the excess diethyl maleate.[1]
-
Cool the solution and extract three times with diethyl ether.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination-Dehydrohalogenation of 2,8-Dimethyldibenzosuberone
This protocol is suitable for substituted Dibenzosuberenones.
Materials:
-
10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
-
N-Bromosuccinimide (NBS)
-
2,2'-Azo-bis-isobutyronitrile (AIBN)
-
Tetrachloromethane
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve the starting material (1.0 eq) in tetrachloromethane.
-
Add NBS (1.5 eq) and a catalytic amount of AIBN (5 mol%).[1]
-
Heat the mixture at 70°C for approximately 22 hours.[1] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
To the filtrate, slowly add triethylamine at room temperature until the solution is basic.[1]
-
Stir for an additional 60 minutes at room temperature.[1]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a toluene eluent to separate the desired 2,8-dimethylthis compound from byproducts like 10,11-dibromo-2,8-dimethylthis compound.[1]
Table 2: Summary of Yields for Different Synthesis Routes
| Synthesis Route | Starting Material | Product | Reported Yield | Reference |
| Catalytic Dehydrogenation | Dibenzosuberone | This compound | 96% | [1] |
| Catalytic Dehydrogenation | 2,8-Dimethyldibenzosuberone | 2,8-Dimethylthis compound | No conversion | [1] |
| Bromination-Dehydrohalogenation | 2,8-Dimethyldibenzosuberone | 2,8-Dimethylthis compound | 25% | [1] |
| Intramolecular Friedel-Crafts | 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid | 2,8-Dimethyldibenzosuberone | 76% (for the cyclization step) | [1] |
References
Overcoming poor regioselectivity in Dibenzosuberenone derivatization.
Welcome to the technical support center for the derivatization of dibenzosuberenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning poor regioselectivity during electrophilic aromatic substitution reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the derivatization of this compound.
Problem 1: Poor or Non-Existent Regioselectivity in Bromination
Question: My bromination of this compound yields a mixture of regioisomers with no clear selectivity. How can I control the position of bromination?
Answer: The regioselectivity of bromination on the dibenzosuberone scaffold is highly dependent on the choice of Lewis acid catalyst and reaction conditions. By carefully selecting these parameters, you can favor the formation of specific isomers. For the closely related dibenzosuberone, different conditions have been shown to yield different isomers.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of Lewis acid is critical. For instance, in the bromination of dibenzosuberone, stannous (IV) chloride (SnCl₄) can favor the formation of 1-bromodibenzosuberone, while aluminum chloride (AlCl₃) can lead to a mixture of di-substituted products like 1,7- and 1,9-dibromodibenzosuberone.[2]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity. Common solvents for bromination include 1,2-dichloroethane.[2]
-
Nature of the Brominating Agent: While molecular bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) can offer different selectivity profiles, especially when used with a radical initiator like AIBN for benzylic bromination followed by dehydrohalogenation.[3]
Problem 2: Undesired Polysubstitution during Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation on this compound, but I am getting significant amounts of di- and tri-acylated products. How can I favor mono-acylation?
Answer: Friedel-Crafts acylation introduces an acyl group, which is a deactivating, meta-directing group, onto the aromatic ring.[4] This deactivation should, in principle, prevent further acylation. However, under harsh conditions, polysubstitution can occur.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the acylating agent to the this compound substrate.
-
Choice of Catalyst: Use a milder Lewis acid catalyst. While AlCl₃ is common, other catalysts like ZnCl₂, FeCl₃, or metal triflates can be effective and may reduce the likelihood of side reactions.[5][6]
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can be determined by careful reaction monitoring (e.g., by TLC or LC-MS).
-
Reverse Addition: Add the this compound solution slowly to the mixture of the acylating agent and Lewis acid. This ensures that the substrate is always in the presence of an excess of the acylating agent, which can favor mono-substitution.
Problem 3: Difficulty in Separating Regioisomers
Question: My reaction has produced a mixture of 2- and 3-substituted this compound derivatives that are difficult to separate by standard column chromatography. What other separation techniques can I try?
Answer: The separation of regioisomers with similar polarities can be challenging. Several techniques can be employed to improve separation.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Solid Phase: Experiment with different silica gel mesh sizes or alternative stationary phases like alumina.
-
Solvent System: A thorough screening of solvent systems for thin-layer chromatography (TLC) is the first step to finding a suitable mobile phase for column chromatography.[2] Consider using solvent mixtures with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Preparative TLC/HPLC: If column chromatography is ineffective, preparative TLC or High-Performance Liquid Chromatography (HPLC) can offer higher resolution for separating closely related isomers.
-
-
Crystallization: Fractional crystallization can be a powerful technique for separating isomers if they have different solubilities in a particular solvent system. Experiment with a variety of solvents and solvent mixtures.
-
Derivatization: If the isomers have a suitable functional group, you can derivatize them to create diastereomers which often have more distinct physical properties and are easier to separate. The original functional group can then be regenerated.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the electrophilic aromatic substitution of this compound?
A1: The primary factors are:
-
Directing Effects of Substituents: The existing carbonyl group and the ethylene bridge in the this compound core influence the position of incoming electrophiles. The carbonyl group is a deactivating, meta-directing group, which would direct incoming substituents to the positions meta to the bridgehead carbons it is attached to (positions 1 and 4).[4][7] The alkyl portions of the seven-membered ring are weakly activating ortho-, para-directing groups. The overall regioselectivity will be a result of the interplay of these electronic effects.
-
Nature of the Electrophile: The reactivity and steric bulk of the electrophile play a significant role.
-
Reaction Conditions: As discussed in the troubleshooting section, the catalyst, solvent, and temperature are crucial parameters for controlling regioselectivity.[5][8]
Q2: How can I predict the most likely position of substitution on the this compound ring system?
A2: Predicting the regioselectivity involves considering the electronic properties of the this compound molecule. The carbonyl group deactivates the aromatic rings towards electrophilic attack. Within each aromatic ring, the positions are not equivalent. Computational chemistry methods can be employed to calculate the electron density at each position of the aromatic rings, which can help predict the most nucleophilic sites and thus the most likely positions for electrophilic attack.[9]
Q3: Are there any methods to achieve ortho-selective substitution on the this compound aromatic rings?
A3: Achieving ortho-selectivity can be challenging due to steric hindrance. However, certain strategies can favor ortho-substitution:
-
Directed Ortho Metalation (DoM): If a suitable directing group is present on the aromatic ring, it can direct lithiation to the ortho position, followed by quenching with an electrophile.
-
Catalyst Control: Some transition metal-catalyzed C-H activation reactions can exhibit high ortho-selectivity.[10]
Data Presentation
Table 1: Regioselective Bromination of Dibenzosuberone
| Entry | Brominating Agent | Catalyst/Additive | Solvent | Major Product(s) | Reference |
| 1 | Br₂ | SnCl₄ | 1,2-Dichloroethane | 1-Bromodibenzosuberone | [2] |
| 2 | Br₂ | AlCl₃ / Nitrobenzene | 1,2-Dichloroethane | 3,7-Dibromodibenzosuberone | [1][2] |
| 3 | Br₂ | AlCl₃ | 1,2-Dichloroethane | 1,7- and 1,9-Dibromodibenzosuberone | [2] |
| 4 | NBS | AIBN | CCl₄ | 2,8-Dimethylthis compound (from 2,8-dimethyldibenzosuberone) | [3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,7-Dibromodibenzosuberone [1][2]
This protocol is adapted from the synthesis of dibrominated dibenzosuberone, a close analog of this compound.
Materials:
-
Dibenzosuberone
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene
-
Bromine (Br₂)
-
1,2-Dichloroethane, anhydrous
-
Ice-cold solution of sodium sulfite or bisulfite
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dibenzosuberone (0.1 mol), nitrobenzene (0.11 mol), and aluminum chloride (0.44 mol) in anhydrous 1,2-dichloroethane (200 ml).
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add a solution of bromine (0.24 mol) in 1,2-dichloroethane (100 ml) dropwise to the reaction mixture while maintaining the temperature at -5°C.
-
After the addition is complete, allow the reaction to stir at a temperature between -5°C and room temperature for 24-94 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-cold solution of sodium sulfite or bisulfite to quench the excess bromine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Add a small amount of ethyl acetate to the residue to induce crystallization of 3,7-dibromodibenzosuberone.
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry.
Visualizations
Caption: Workflow for the regioselective synthesis of 3,7-dibromodibenzosuberone.
Caption: Troubleshooting flowchart for poor regioselectivity in this compound derivatization.
References
- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of Dibenzosuberenone under specific reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Dibenzosuberenone during chemical synthesis and handling.
Troubleshooting Guides
Issue 1: Low yield or decomposition of this compound during synthesis from Dibenzosuberone.
Q: My dehydrogenation of Dibenzosuberone to this compound is resulting in low yields and significant byproducts. What are the common causes and solutions?
A: Decomposition during the dehydrogenation of Dibenzosuberone is often related to harsh reaction conditions, such as excessively high temperatures or inappropriate catalysts. The stability of the final product, an α,β-unsaturated ketone, is lower than the starting material under certain conditions.[1]
Possible Causes & Troubleshooting Steps:
-
High Temperature: While high temperatures are required for some dehydrogenation methods, prolonged exposure can lead to thermal decomposition. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, improving yields.[2]
-
Catalyst Incompatibility: The choice of catalyst is critical. For instance, while Palladium on charcoal can work, violent reactions have been observed under certain conditions.[3] Palladium on barium sulfate has been shown to be effective and high-yielding under optimized conditions.[2]
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings can affect the reactivity and stability of the molecule. Methods that work for unsubstituted Dibenzosuberone may fail for its derivatives.[2] If catalytic dehydrogenation fails, a two-step bromination-dehydrohalogenation is a reliable alternative.[3]
Issue 2: Unwanted side reactions at the double bond during functionalization.
Q: I am trying to perform a reaction at the carbonyl group, but I am observing unexpected side reactions involving the C=C double bond. How can I prevent this?
A: this compound possesses two primary reactive sites: the carbonyl group and the double bond in the seven-membered ring.[4] As an α,β-unsaturated ketone, it is susceptible to nucleophilic attack at the β-carbon (1,4-conjugate addition) and electrophilic additions at the double bond.[1]
Possible Causes & Troubleshooting Steps:
-
Reagent Choice:
-
Hard vs. Soft Nucleophiles: To target the carbonyl group (1,2-addition), use "hard" nucleophiles like organolithium reagents or Grignard reagents. To target the β-carbon (1,4-addition), use "soft" nucleophiles like organocuprates (Gilman reagents).
-
Electrophilic Reagents: Reagents like halogens (e.g., Br₂) can readily add across the double bond.[5] Even unexpected halogen sources, like certain tetrazines, have been observed to halogenate the double bond.[6] Ensure your reagents are free from electrophilic contaminants.
-
-
Reaction Conditions:
-
Temperature: Low temperatures often favor kinetic products (1,2-addition), while higher temperatures may favor thermodynamic products (1,4-addition).
-
Protecting Groups: If selective reaction at the carbonyl is impossible, consider temporarily protecting the double bond, for example, through epoxidation followed by de-epoxidation after the desired reaction is complete.[4]
-
DOT Diagram: Troubleshooting Workflow for this compound Decomposition
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]
- 6. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
Alternative synthetic routes to Dibenzosuberenone to avoid low yields.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to Dibenzosuberenone, focusing on methods that offer improved yields over traditional approaches. The information is tailored for researchers, scientists, and professionals in drug development.
I. Dehydrogenation of Dibenzosuberone
Dehydrogenation of the corresponding saturated ketone, Dibenzosuberone, is a common and high-yielding final step to introduce the double bond in this compound. Two primary methods are employed: a two-step bromination-dehydrohalogenation and a direct catalytic dehydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing this compound via dehydrogenation of Dibenzosuberone?
A1: This approach is often preferred due to the commercial availability and relative stability of Dibenzosuberone. The dehydrogenation step can be achieved in high yields, often exceeding 90%, making it an efficient method for producing the desired unsaturated ketone.
Q2: Which dehydrogenation method typically gives higher yields?
A2: Catalytic dehydrogenation, particularly with palladium on barium sulfate under microwave irradiation, has been reported to provide yields as high as 96%.[1] While the bromination-dehydrohalogenation route can also be high-yielding (70-90%), it involves an additional synthetic step and the use of corrosive reagents.
Q3: Are there any safety concerns with these dehydrogenation methods?
A3: Yes. The bromination-dehydrohalogenation route uses N-Bromosuccinimide (NBS), which is a lachrymator and should be handled with care in a well-ventilated fume hood. The subsequent dehydrohalogenation often employs a strong base. Catalytic dehydrogenation, especially under microwave conditions with palladium on charcoal, has been reported to cause violent reactions and vessel failure; the use of palladium on barium sulfate is recommended as a safer alternative.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Bromination-Dehydrohalogenation | ||
| Low yield of bromo-dibenzosuberone | Incomplete reaction or side reactions. | Ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) and a suitable solvent like carbon tetrachloride. The reaction may require initiation with light. |
| Formation of di-bromo side products | Over-bromination of the substrate. | Use a stoichiometric amount of NBS. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Incomplete dehydrohalogenation | The base used is not strong enough or the reaction time is insufficient. | Triethylamine or DBU are commonly used bases. Ensure anhydrous conditions and adequate reaction time. Gentle heating may be required. |
| Catalytic Dehydrogenation | ||
| No or low conversion to this compound | Inactive catalyst or catalyst poisoning. | Use fresh, high-quality palladium catalyst. Ensure the substrate and solvent are free from impurities that could poison the catalyst, such as sulfur compounds. |
| Violent reaction under microwave conditions | Use of palladium on charcoal as the catalyst. | Use palladium on barium sulfate as the catalyst, which has been shown to be a safer and effective alternative.[1] |
| Difficult product isolation | Emulsion formation during workup. | Use a brine wash to break up emulsions. If the product is soluble in a non-polar solvent, extraction with a solvent like hexane or petroleum ether can be effective. |
Experimental Protocols
1. Bromination-Dehydrohalogenation of Dibenzosuberone
-
Step 1: Bromination
-
Dissolve Dibenzosuberone (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture with stirring, and optionally irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-dibenzosuberone.
-
-
Step 2: Dehydrohalogenation
-
Dissolve the crude bromo-dibenzosuberone in a suitable anhydrous solvent such as THF or toluene.
-
Add a base such as triethylamine (1.5 equivalents) or DBU (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
2. Catalytic Dehydrogenation of Dibenzosuberone under Microwave Irradiation [1]
-
In a microwave reaction vessel, combine Dibenzosuberone (1 equivalent), diethyl maleate (as a hydrogen acceptor), and 5% palladium on barium sulfate (catalyst).
-
Seal the vessel and heat the mixture under microwave irradiation at 200°C for 30 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add a 20% aqueous solution of potassium hydroxide and reflux for 10 minutes to hydrolyze any remaining diethyl maleate.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Method | Reagents | Conditions | Yield | Reference |
| Bromination-Dehydrohalogenation | NBS, AIBN, Triethylamine | Reflux in CCl4, then RT | 70-90% | General |
| Catalytic Dehydrogenation | 5% Pd/BaSO4, Diethyl maleate | Microwave, 200°C, 30 min | 96% | [1] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via dehydrogenation routes.
II. Intramolecular Cyclization
The formation of the seven-membered ring of Dibenzosuberone can be achieved through intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-bibenzylcarboxylic acid. While traditionally carried out with polyphosphoric acid (PPA), the use of solid acid catalysts like Nafion-H offers a more environmentally friendly and potentially higher-yielding alternative.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for intramolecular cyclization to form Dibenzosuberone?
A1: The most common precursor is 2-bibenzylcarboxylic acid or its corresponding acyl chloride. This precursor contains the necessary carbon skeleton that can cyclize to form the tricyclic system of Dibenzosuberone.
Q2: What are the main drawbacks of using polyphosphoric acid (PPA) for this cyclization?
A2: PPA is highly viscous, making it difficult to handle, and the workup procedure is often cumbersome, requiring large amounts of water and generating significant acidic waste. Charring and other side reactions can also occur at the high temperatures often required, leading to lower yields and purification challenges.
Q3: What are the advantages of using a solid acid catalyst like Nafion-H?
A3: Nafion-H is a reusable, non-corrosive solid acid catalyst that simplifies the workup process, as it can be easily filtered off from the reaction mixture. It often allows for milder reaction conditions and can lead to higher yields and cleaner reactions compared to PPA.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| PPA-Mediated Cyclization | ||
| Low yield and/or charring | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. The viscosity of PPA can lead to localized overheating; ensure efficient stirring. |
| Difficult workup | The high viscosity of PPA and its exothermic reaction with water. | Add the reaction mixture to ice-water slowly with vigorous stirring to manage the exotherm. The use of a co-solvent like xylene can sometimes facilitate the workup. |
| Incomplete reaction | Insufficient activation of the carboxylic acid. | Ensure the PPA is of good quality and has not absorbed excessive moisture. The use of the corresponding acyl chloride as the starting material can sometimes improve reactivity. |
| Nafion-H Catalyzed Cyclization | ||
| Low or no conversion | Inactive catalyst or insufficient catalyst loading. | Ensure the Nafion-H is properly activated (dried) before use. Increase the catalyst loading or the reaction temperature. |
| Slow reaction rate | Sub-optimal solvent choice. | While the reaction can be run neat, the use of a high-boiling, non-polar solvent can sometimes improve reaction rates and prevent substrate decomposition. |
Experimental Protocols
1. PPA-Mediated Intramolecular Cyclization of 2-bibenzylcarboxylic acid
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid.
-
Heat the PPA to around 80-100°C with stirring to reduce its viscosity.
-
Slowly add 2-bibenzylcarboxylic acid to the hot PPA with continuous stirring.
-
Heat the reaction mixture to the desired temperature (typically 120-150°C) and hold for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture slightly and then pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Dibenzosuberone.
2. Nafion-H Catalyzed Intramolecular Cyclization of 2-bibenzylcarboxylic acid [2]
-
In a round-bottom flask, place 2-bibenzylcarboxylic acid and Nafion-H catalyst.
-
Add a high-boiling solvent (e.g., p-xylene) or run the reaction neat.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, filter off the Nafion-H catalyst and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
If run neat, add a solvent to dissolve the product and then filter off the catalyst.
-
Wash the organic solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound as needed.
Data Presentation
| Method | Catalyst | Conditions | Yield | Reference |
| PPA-Mediated Cyclization | Polyphosphoric Acid | 120-150°C | Moderate to Good | General |
| Nafion-H Catalyzed Cyclization | Nafion-H | Reflux in high-boiling solvent | Good to Excellent | [2] |
Workflow Diagram
Caption: Workflow for intramolecular cyclization routes to Dibenzosuberone.
III. Suzuki-Miyaura Coupling and Intramolecular Aldol Condensation
A modern and convergent approach to the this compound core involves a Suzuki-Miyaura cross-coupling to form a biaryl intermediate, followed by an intramolecular aldol condensation to construct the seven-membered ring. This method offers flexibility in introducing substituents on the aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Suzuki-Miyaura/aldol condensation route?
A1: The synthesis typically starts with a 2'-bromoacetophenone and a 2-formylphenylboronic acid.[3] These two components are coupled via a Suzuki-Miyaura reaction to form a biaryl compound containing both a ketone and an aldehyde functionality, which is the precursor for the intramolecular aldol condensation.
Q2: What are the key advantages of this synthetic strategy?
A2: This route is highly versatile, allowing for the synthesis of a wide array of substituted this compound derivatives by simply changing the substitution pattern on the starting materials. The reactions are generally high-yielding and proceed under relatively mild conditions.
Q3: What are the critical parameters for the Suzuki-Miyaura coupling step?
A3: The choice of palladium catalyst, ligand, base, and solvent are all crucial for a successful Suzuki-Miyaura coupling. The reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suzuki-Miyaura Coupling | ||
| Low yield of the biaryl product | Catalyst deactivation or inefficient catalytic cycle. | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Optimize the choice of palladium catalyst, ligand, and base. |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture before adding the catalyst. Use high-purity reagents. |
| Intramolecular Aldol Condensation | ||
| Formation of intermolecular side products | Reaction conditions favor intermolecular reactions. | Run the reaction at high dilution to favor the intramolecular cyclization. |
| Incomplete cyclization | The reaction has not reached equilibrium or the conditions are not optimal. | Optimize the choice of acid or base catalyst and the reaction temperature. For some substrates, a two-step procedure (acid-promoted cyclization followed by base-promoted dehydration) may be more effective.[3] |
Experimental Protocol
Sequential Suzuki-Miyaura Coupling and Intramolecular Aldol Condensation [3]
-
Step 1: Suzuki-Miyaura Coupling
-
To a degassed solution of 2'-bromoacetophenone (1 equivalent) and 2-formylphenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., toluene/water mixture), add a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., CataCXium PIntB).
-
Add a base (e.g., K2CO3) and heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude biaryl intermediate.
-
-
Step 2: Intramolecular Aldol Condensation
-
Dissolve the crude biaryl intermediate in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat the mixture to promote the initial aldol addition.
-
After the initial cyclization, add an aqueous solution of a base (e.g., 10% NaOH) and continue heating to effect dehydration to the enone.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
-
Data Presentation
| Step | Key Reagents | Conditions | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)2, CataCXium PIntB, K2CO3 | Toluene/water, heat | High | [3] |
| Intramolecular Aldol Condensation | p-TsOH, then 10% aq. NaOH | Toluene, heat | Excellent | [3] |
Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura/Aldol condensation route to this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Dibenzosuberenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dibenzosuberenone, a key intermediate in the production of various pharmaceuticals, including antidepressants and antihistamines like Cyproheptadine, requires rigorous analytical validation to ensure purity, identity, and quality.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques employed for the validation of this compound synthesis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Workflow for Analytical Validation of this compound Synthesis
The following diagram illustrates a typical workflow for the analytical validation of a newly synthesized batch of this compound.
Caption: Workflow for this compound Synthesis and Validation.
Comparison of Key Analytical Methods
The choice of analytical method for the validation of this compound synthesis depends on the specific parameter being evaluated. HPLC and GC-MS are quantitative methods ideal for purity assessment and impurity profiling, while NMR and FTIR are qualitative techniques essential for structural confirmation and identification.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on the validation objective.
Caption: Logic for selecting an analytical validation method.
Quantitative Data Comparison: HPLC-UV vs. GC-MS
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on validated methods for structurally related tricyclic compounds and general principles of these techniques.[3][4][5]
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Primary Application | Purity assay, non-volatile impurities | Volatile impurities, residual solvents |
| Thermal Stability Req. | Not required | Required |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for the analysis of Cyproheptadine and its impurity, Dibenzosuberone.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 0.1 mg/mL.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions from 0.01 to 0.5 mg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Analyze six replicate samples at the target concentration for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.
-
LOD & LOQ: Determine by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of tricyclic antidepressants.[3][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Validation Parameters: Similar to HPLC, with a focus on the detection of volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.[6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with known reference spectra for this compound to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
This method is used for the rapid identification and confirmation of functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder for analysis.
-
-
Data Analysis: Identify characteristic absorption bands for the carbonyl group (C=O) and aromatic rings to confirm the identity of the compound.
Conclusion
A multi-faceted approach is essential for the comprehensive validation of this compound synthesis. HPLC and GC-MS provide robust quantitative data on purity and impurity profiles, with HPLC being the primary choice for the assay of the active pharmaceutical ingredient and non-volatile impurities, while GC-MS is indispensable for the analysis of residual solvents and other volatile components. NMR and FTIR are critical for the unambiguous confirmation of the chemical structure and identity of the synthesized this compound. The selection and application of these methods, as outlined in this guide, will ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chimia.ch [chimia.ch]
- 3. Reversed-phase liquid chromatography and gas chromatography/mass fragmentography compared for determination of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Dibenzosuberenone(2222-33-5) 1H NMR spectrum [chemicalbook.com]
- 7. Dibenzosuberone(1210-35-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Study of Dibenzosuberenone and Dibenzosuberone Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of foundational chemical scaffolds is paramount. This guide provides a detailed comparative analysis of Dibenzosuberenone and Dibenzosuberone, two tricyclic compounds that serve as key precursors in the synthesis of numerous pharmaceuticals, most notably tricyclic antidepressants.
This compound and Dibenzosuberone, while structurally similar, exhibit distinct chemical behaviors owing to the presence of a carbon-carbon double bond in the seven-membered ring of the former. This seemingly minor difference fundamentally alters their reactivity, offering divergent pathways for synthetic modifications. This guide will objectively compare their performance in key chemical transformations, supported by experimental data and detailed protocols, to inform rational decision-making in synthetic design and drug development.
Structural and Reactivity Overview
Dibenzosuberone is a tricyclic ketone featuring a central seven-membered ring flanked by two benzene rings. Its reactivity is primarily centered around the carbonyl group and the adjacent benzylic positions. In contrast, this compound is an α,β-unsaturated ketone, or enone, which possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the β-carbon of the carbon-carbon double bond. This dual reactivity makes this compound a more versatile, albeit potentially less selective, synthetic intermediate.
The core structural difference lies in the saturation of the ethylene bridge within the seven-membered ring. Dibenzosuberone has a saturated bridge, whereas this compound contains a double bond, rendering the ring system more rigid and planar.[1][2] This influences the steric accessibility of the carbonyl group and the electronic properties of the entire molecule.
Comparative Data
The following tables summarize the key physical and spectroscopic properties of this compound and Dibenzosuberone, providing a quantitative basis for their differentiation.
Table 1: Physical and Chemical Properties
| Property | This compound | Dibenzosuberone |
| Chemical Formula | C₁₅H₁₀O[2] | C₁₅H₁₂O[3] |
| Molar Mass | 206.24 g/mol [2] | 208.26 g/mol [3] |
| Appearance | Off-white to brown crystals | White to off-white crystalline solid[3] |
| Melting Point | 87-88 °C[4] | Not specified |
| Boiling Point | 363.9 ± 22.0 °C at 760 mmHg[4] | 378.3 ± 0.0 °C at 760 mmHg[5] |
| Solubility | Insoluble in water, soluble in benzene | Sparingly soluble in water; soluble in ethanol, ether, chloroform[3] |
| CAS Number | 2222-33-5 | 1210-35-1[3] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound (δ, ppm)[6] | Dibenzosuberone (δ, ppm)[4] |
| Aromatic Protons | 8.20, 7.71-7.35 | 7.99, 7.37, 7.28, 7.16 |
| Vinyl Protons | 6.99 | - |
| Methylene Protons | - | 3.13 |
Reactivity Comparison
The divergent reactivity of these two compounds is a cornerstone of their utility in medicinal chemistry. This compound, as an enone, can undergo both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the double bond). The choice of nucleophile and reaction conditions dictates the regioselectivity of the attack. In contrast, Dibenzosuberone's carbonyl group is the primary target for nucleophiles.
Key Reactions and Synthetic Applications
1. Nucleophilic Addition to the Carbonyl Group:
Both compounds readily undergo nucleophilic addition at the carbonyl carbon. A prominent example is the Grignard reaction, which is pivotal in the synthesis of the tricyclic antidepressants Amitriptyline and Cyclobenzaprine.
-
Dibenzosuberone reacts with (3-dimethylaminopropyl)magnesium chloride followed by dehydration to yield Amitriptyline .[8]
-
This compound undergoes a similar Grignard reaction with the same reagent to produce an intermediate that, upon dehydration, forms Cyclobenzaprine .[1][2]
2. Reactions at the Double Bond (this compound):
The double bond in this compound is susceptible to various addition reactions, a pathway unavailable to Dibenzosuberone.
-
Diels-Alder Reaction: this compound can act as a dienophile in inverse-electron-demand Diels-Alder reactions, for instance, with tetrazines to form novel polycyclic π-conjugated systems.[9]
-
Epoxidation and Aziridination: The double bond can be functionalized through epoxidation or aziridination, providing access to a wider range of derivatives.[10]
3. Reactions at the Benzylic Position (Dibenzosuberone):
The methylene groups adjacent to the benzene rings in Dibenzosuberone are activated and can undergo radical substitution. This reactivity is exploited in the synthesis of this compound from Dibenzosuberone.
-
Bromination-Dehydrobromination: Dibenzosuberone can be brominated at the benzylic positions, followed by elimination of HBr to introduce the double bond and form this compound.[2]
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound and Dibenzosuberone.
Protocol 1: Grignard Reaction with Dibenzosuberone for Amitriptyline Synthesis (Adapted from literature procedures)[3][8]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 3-dimethylaminopropyl chloride in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve Dibenzosuberone in anhydrous THF and add it dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Dehydration: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting tertiary alcohol is then dehydrated by heating with aqueous hydrochloric acid to yield Amitriptyline.
Protocol 2: Grignard Reaction with this compound for Cyclobenzaprine Synthesis (One-Pot Procedure)[1][2]
-
Grignard Reagent Preparation: Prepare the Grignard reagent from 3-dimethylaminopropyl chloride and magnesium in THF as described in Protocol 1.
-
Reaction and Hydrolysis/Dehydration: Cool the Grignard reagent to 0-15 °C. Add a solution of 5-Dibenzosuberenone in THF. The reaction mass then undergoes hydrolysis and dehydration in the presence of aqueous HCl solution at 50-100 °C for 1-6 hours without isolation of the intermediate alcohol.
-
Work-up and Salt Formation: After cooling, neutralize the reaction mixture with an aqueous alkali solution and extract the product with an organic solvent. The organic layer is then treated with alcoholic hydrochloride (e.g., IPA.HCl) at 0-10 °C to precipitate Cyclobenzaprine hydrochloride.
Protocol 3: Sodium Borohydride Reduction of a Ketone (General Procedure)[11]
-
Reaction Setup: In an Erlenmeyer flask, dissolve the ketone (Dibenzosuberone or this compound) in ethanol. Cool the solution in an ice-water bath.
-
Reduction: Add sodium borohydride portion-wise to the cooled solution over 5-10 minutes. Stir the reaction mixture at room temperature for 20-30 minutes.
-
Work-up: Quench the reaction by the slow addition of water, followed by the addition of dilute hydrochloric acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding alcohol. For this compound, this reaction is expected to selectively reduce the carbonyl group, leaving the double bond intact.
Visualizing Reaction Pathways
The following diagrams illustrate the key reactive sites and a representative synthetic pathway for each compound.
Figure 1: Key reactive sites of Dibenzosuberone.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzosuberone(1210-35-1) 1H NMR spectrum [chemicalbook.com]
- 5. ijnc.ir [ijnc.ir]
- 6. 5-Dibenzosuberenone(2222-33-5) 1H NMR [m.chemicalbook.com]
- 7. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amitriptyline - Wikipedia [en.wikipedia.org]
- 9. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Unambiguous Structure Confirmation of Dibenzosuberenone Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel dibenzosuberenone derivatives is paramount for understanding their chemical properties, biological activity, and potential as therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallography against alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry—for the definitive structure confirmation of this important class of compounds.
This compound and its derivatives are a class of tricyclic compounds with a wide range of applications, from pharmaceuticals to materials science. The complexity of their three-dimensional structure, including the seven-membered ring and potential for various substitutions, necessitates robust analytical methods for unambiguous characterization. While X-ray crystallography is often considered the "gold standard" for structure determination, a comprehensive understanding of its capabilities and limitations in comparison to other techniques is crucial for efficient and effective research and development.
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of analytical technique for structure confirmation depends on several factors, including the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational chemistry for the analysis of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Quantum mechanical calculations |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, 2D/3D structure in solution, dynamic information | Molecular weight, elemental composition, fragmentation patterns | Optimized geometry, predicted spectral data, electronic properties |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 5-10 mg dissolved in deuterated solvent | Micrograms to nanograms | None (in-silico) |
| Resolution | Atomic resolution (~1 Å) | Atomic resolution for small molecules | High mass resolution | Theoretical |
| Analysis Time | Days to weeks (crystal growth dependent) | Hours to days | Minutes to hours | Hours to days |
| Accuracy | High (definitive structure) | High (for connectivity and relative stereochemistry) | High (for molecular formula) | Dependent on level of theory |
| Limitations | Requires suitable single crystals | Can be difficult for complex or poorly soluble compounds | Does not provide 3D structure directly | Predictions require experimental validation |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality data. Below are representative methodologies for each technique as applied to the structural analysis of this compound derivatives.
X-ray Crystallography
-
Crystal Growth: Single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (often 100 K to reduce thermal motion) by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons.
-
2D NMR: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities and relative stereochemistry.
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Mass Spectrometry
-
Sample Preparation: A small amount of the this compound derivative is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio of the molecular ion is determined using a high-resolution mass analyzer (e.g., Time-of-Flight, Orbitrap) to confirm the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is fragmented, and the fragmentation pattern is analyzed to provide information about the structure of the molecule.
Computational Chemistry
-
Structure Building: A 3D model of the proposed this compound derivative structure is built using molecular modeling software.
-
Conformational Search: A conformational search is performed to identify the lowest energy conformers of the molecule.
-
Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer is optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structure is a true minimum.
-
NMR and other Property Calculations: NMR chemical shifts and other properties are calculated using methods like GIAO (Gauge-Including Atomic Orbital). The calculated data is then compared with experimental data for structure validation.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the most appropriate analytical technique, the following diagrams illustrate the workflow for X-ray crystallography and a decision-making flowchart.
Caption: Workflow for confirming the structure of a this compound derivative using X-ray crystallography.
Caption: Decision flowchart for selecting an analytical technique for structure confirmation.
Conclusion
The definitive structural confirmation of this compound derivatives is a critical step in their development and application. While X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in the solid state, it is contingent on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry are powerful complementary techniques that provide invaluable information on the connectivity and molecular formula in solution and the gas phase, respectively. Computational chemistry serves as a crucial tool for predicting spectral data and aiding in the interpretation of experimental results, especially in cases of structural ambiguity.
For researchers in drug development and medicinal chemistry, a multi-technique approach is often the most robust strategy. By leveraging the strengths of each method, scientists can achieve an unambiguous and comprehensive understanding of the structure of novel this compound derivatives, thereby accelerating the pace of discovery and innovation.
Unveiling a Predictive Edge: A Comparative Guide to Computational Models for Dibenzosuberenone Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of Dibenzosuberenone chemistry, computational modeling offers a powerful tool to predict reaction outcomes, elucidate mechanisms, and accelerate discovery. This guide provides an objective comparison of prominent computational models for predicting this compound reactivity, supported by a synthesis of established experimental validation principles.
This compound and its derivatives are key structural motifs in various biologically active compounds, including antidepressants.[1] Understanding and predicting their reactivity is paramount for the efficient synthesis of novel therapeutic agents.[1][2] Computational chemistry provides a pathway to achieve this, offering insights that can be challenging to obtain through experimental means alone.[3][4] This guide focuses on the validation and comparison of commonly employed computational models.
Performance Comparison of Computational Models
The predictive power of a computational model is intrinsically linked to its theoretical foundation and the specific chemical question being addressed. For this compound reactivity, the primary models include Density Functional Theory (DFT), semi-empirical methods, and Quantitative Structure-Activity Relationship (QSAR) models. The choice of method often involves a trade-off between computational cost and accuracy.
| Computational Model | Predictive Capability for Reactivity | Typical Applications for this compound | Advantages | Limitations |
| Density Functional Theory (DFT) | High accuracy in predicting reaction barriers, transition states, and reaction mechanisms.[5][6] | Elucidating reaction pathways (e.g., Diels-Alder reactions, electrophilic additions), predicting regioselectivity, and calculating kinetic parameters.[2][7] | Provides detailed electronic structure information, versatile for a wide range of reactions.[8] | Computationally expensive, accuracy is dependent on the choice of functional and basis set.[9] |
| Semi-Empirical Methods (e.g., AM1, PM6) | Moderate accuracy, suitable for rapid screening of large numbers of molecules or complex systems. | High-throughput screening of this compound derivatives for potential reactivity, initial exploration of reaction landscapes. | Significantly faster than DFT, allowing for the study of larger systems. | Less accurate than DFT, parameters may not be optimized for all systems, potentially leading to erroneous predictions.[9] |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive for specific activities (e.g., reaction rates, biological activity) within a defined chemical space.[10] | Predicting the biological activity or a specific reaction outcome for a series of structurally related this compound derivatives.[11][12] | Computationally inexpensive once the model is built, useful for predicting properties of new compounds without synthesis. | Predictive power is limited to the domain of the training data, does not provide mechanistic insights. |
Experimental Validation Protocols
The reliability of any computational prediction hinges on its validation against robust experimental data.[6][13] The following outlines key experimental protocols for generating data to validate computational models of this compound reactivity.
Method of Initial Rates for Reaction Kinetics
The method of initial rates is a fundamental experimental approach to determine the rate law of a reaction, which can then be compared with computationally derived kinetic parameters.[14]
Protocol:
-
Reaction Setup: A series of experiments are designed where the initial concentration of one reactant is varied while the concentrations of all other reactants, temperature, and pressure are held constant.[15]
-
Monitoring Reaction Progress: The concentration of a reactant or product is monitored over a short initial period of the reaction. This can be achieved using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.[16]
-
Determining Initial Rate: The initial rate for each experiment is determined from the slope of the concentration versus time plot at t=0.
-
Determining Reaction Orders: By comparing the initial rates between experiments where the concentration of a single reactant was changed, the order of the reaction with respect to that reactant can be determined.[15][17]
-
Calculating the Rate Constant: Once the orders of all reactants are known, the rate constant (k) can be calculated for each experiment and an average value is determined.
Product Ratio Analysis for Regioselectivity
For reactions where multiple products are possible, such as electrophilic additions to the double bond of this compound, experimental determination of the product ratio is crucial for validating computational predictions of regioselectivity.[1]
Protocol:
-
Reaction Execution: The reaction is carried out under well-defined conditions (temperature, solvent, catalyst).
-
Product Isolation and Quantification: After the reaction is complete, the products are isolated and purified, typically using chromatographic techniques (e.g., column chromatography, preparative HPLC). The relative amounts of each isomer are then quantified.
-
Structural Elucidation: The chemical structure of each product isomer is unequivocally determined using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.
Visualizing the Workflow and Concepts
To further clarify the process of validating computational models and understanding the chemical principles involved, the following diagrams are provided.
Workflow for the validation of computational models.
Key reactive sites of this compound.
Logic for selecting a computational model.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems [kth.diva-portal.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Methoxy and methylthio-substituted <i>trans</i>-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry [arabjchem.org]
- 12. 3D-QSAR, Pharmacophore Modeling, ADMET and DFT Studies of Halogenated Conjugated Dienones as Potent MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Dibenzosuberenone-Based Antidepressants: A Guide for Researchers
This guide provides a comprehensive comparative analysis of dibenzosuberenone-based tricyclic antidepressants (TCAs), including Amitriptyline, Nortriptyline, and Protriptyline. Doxepin, a structurally related dibenzoxepine, is also included for a broader comparison within the TCA class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological profiles, experimental data, and underlying mechanisms of these widely prescribed therapeutic agents.
Introduction
This compound-based compounds form the chemical core of a significant subgroup of tricyclic antidepressants. These agents have been a cornerstone in the treatment of major depressive disorder for decades and continue to be used for various other indications, including neuropathic pain and migraine prophylaxis.[1] Their primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, thereby increasing the synaptic availability of these key neurotransmitters.[2] However, individual agents within this class exhibit distinct pharmacological profiles, leading to differences in efficacy, side effect profiles, and clinical applications. This guide aims to provide a detailed, data-driven comparison to aid in research and development.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound-based antidepressants are primarily attributed to their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Amitriptyline is known to inhibit the reuptake of both serotonin and norepinephrine to a similar extent.[2] In contrast, its active metabolite, Nortriptyline, demonstrates a greater potency for norepinephrine reuptake inhibition.[3] Protriptyline also primarily acts as a potent norepinephrine reuptake inhibitor.[4] Doxepin, a dibenzoxepine, also inhibits the reuptake of both serotonin and norepinephrine.[5]
The sustained increase in synaptic monoamines initiates a cascade of downstream signaling events. While the initial reuptake inhibition is immediate, the therapeutic antidepressant effects typically have a delayed onset of several weeks, suggesting that long-term neuroadaptive changes are crucial. These changes are thought to involve the modulation of G-protein coupled receptors, leading to alterations in second messenger systems like cyclic adenosine monophosphate (cAMP). Ultimately, these pathways are believed to influence the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal plasticity and survival.
Below is a generalized signaling pathway for monoamine reuptake inhibition.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities (Ki) and reuptake inhibition (IC50) of Amitriptyline, Nortriptyline, Protriptyline, and Doxepin for key monoamine transporters and off-target receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)
| Target | Amitriptyline | Nortriptyline | Protriptyline | Doxepin |
| SERT | 4.3 | 40 | 19.6 | 6.7 |
| NET | 35 | 4.3 | 1.41 | 38 |
| DAT | 3,200 | 1,200 | 2,100 | 4,500 |
| H₁ Receptor | 1.1 | 10 | 18 | 0.25 |
| M₁ Receptor | 18 | 43 | 100 | 33 |
| α₁-Adrenergic | 24 | 43 | 100 | 23 |
Data compiled from multiple sources, primarily from a comprehensive review by Gillman, 2007. Values represent approximations from human cloned receptor data where available.
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Transporter | Amitriptyline | Nortriptyline |
| Serotonin (5-HT) | ~2.8-36 | ~15-280 |
| Norepinephrine (NE) | ~19-102 | ~1.8-21 |
Data from a comparative analysis of human monoamine uptake and transporter binding affinity.[3]
Comparative Side Effect Profiles
The affinity for various "off-target" receptors, such as histaminic (H1), muscarinic (M1), and adrenergic (α1) receptors, is a major determinant of the side effect profiles of these antidepressants.
Table 3: Incidence of Common Side Effects
| Side Effect | Amitriptyline | Nortriptyline | Protriptyline | Doxepin |
| Sedation | High | Moderate | Low | High |
| Anticholinergic (Dry Mouth, Constipation) | High | Moderate | Moderate | High |
| Weight Gain | High | Moderate | Low | High |
| Orthostatic Hypotension | High | Low | Moderate | Moderate |
Incidence levels are qualitative summaries from clinical observations and pharmacological data.[6][7] User-reported data suggests the following incidences for some side effects: Amitriptyline - dry mouth (12.0%), drowsiness (11.8%), weight gain (8.0%); Doxepin - drowsiness (15.4%), weight gain (7.6%), dry mouth (5.5%).[8][9]
Experimental Protocols
5.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound-based antidepressants for various neurotransmitter receptors and transporters.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (the antidepressant).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
5.2. Monoamine Reuptake Inhibition Assay
This assay measures the potency of a compound in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.
-
Objective: To determine the IC50 values of this compound-based antidepressants for the serotonin and norepinephrine transporters.
-
Methodology:
-
Cell/Synaptosome Preparation: Cells stably expressing the transporter of interest (SERT or NET) or synaptosomes (isolated nerve terminals) are prepared.
-
Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled or fluorescently tagged substrate (e.g., [³H]5-HT or [³H]NE) is added to the mixture.
-
Uptake and Termination: The uptake of the substrate is allowed to proceed for a defined period and is then terminated, often by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of substrate taken up by the cells or synaptosomes is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.
-
5.3. Animal Models of Antidepressant Efficacy
-
Forced Swim Test (FST): This is a widely used behavioral test to screen for potential antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a test compound suggesting an antidepressant-like effect.
-
Tail Suspension Test (TST): In this test, mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility is indicative of potential antidepressant efficacy.
Conclusion
The this compound-based antidepressants, Amitriptyline, Nortriptyline, and Protriptyline, along with the structurally similar Doxepin, represent a clinically important class of drugs with a well-established, albeit complex, pharmacology. While they share a common mechanism of monoamine reuptake inhibition, their varying affinities for SERT, NET, and off-target receptors result in distinct therapeutic and side effect profiles. Nortriptyline and Protriptyline's higher selectivity for NET may contribute to their generally more favorable side effect profiles compared to the broader action of Amitriptyline and Doxepin. This comparative analysis, supported by quantitative data and detailed experimental methodologies, provides a valuable resource for researchers in the field of psychopharmacology and drug development, facilitating a deeper understanding of these compounds and informing the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. Doxepin Vs Amitriptyline: What’s The Difference? [helloklarity.com]
- 2. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychdb.com [psychdb.com]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Doxepin up-to-date: a review of its pharmacological properties and therapeutic efficacy with particular reference to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
The Ascendancy of the Dibenzosuberenone Scaffold: A Comparative Guide to Enzyme Inhibition
For Immediate Release
A deep dive into the efficacy of dibenzosuberenone derivatives as potent enzyme inhibitors reveals a promising scaffold for therapeutic development. This guide offers a comparative analysis against other common inhibitor scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of molecular frameworks explored, the this compound scaffold has emerged as a privileged structure, demonstrating remarkable potency and selectivity against key enzymatic targets. This guide provides a comprehensive comparison of this compound derivatives with other established inhibitor scaffolds, focusing on their efficacy against p38 Mitogen-Activated Protein (MAP) Kinase, Acetylcholinesterase (AChE), and Phosphodiesterases (PDEs).
Comparative Efficacy: A Data-Driven Analysis
The inhibitory activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
p38 MAP Kinase Inhibition
The p38 MAP kinase is a critical regulator of inflammatory responses, making it a prime target for anti-inflammatory drug development. This compound derivatives have shown exceptional potency against this enzyme.
| Scaffold | Inhibitor | p38α IC50 (nM) | Cell-Based Assay (TNF-α release) IC50 (nM) |
| This compound | Skepinone-L | 1.1 | 13 |
| This compound | Derivative 16i | < 1 | - |
| This compound | Derivative 16j | < 1 | - |
| This compound | Derivative 16l | < 1 | - |
| Pyridinylimidazole | SB203580 | 50 - 136 | 16 - 500 |
| Diaryl Urea | BIRB 796 (Doramapimod) | 38 | Potent Inhibition |
| N-phenyl-pyridin-2-amine | VX-745 (Neflamapimod) | 10 - 35 | 14 - 15 |
Data compiled from multiple sources. Experimental conditions may vary.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease. While direct data for this compound derivatives is limited, the structurally related tricyclic antidepressant amitriptyline provides a valuable comparison.
| Scaffold | Inhibitor | AChE IC50 (nM) |
| Dibenzocycloheptadiene (Tricyclic) | Amitriptyline | 134,000 |
| Piperidine | Donepezil | 6.7 |
| Phenanthrene alkaloid | Galantamine | 410 |
| Carbamate | Rivastigmine | 4.3 - 4760 |
Data compiled from multiple sources. Experimental conditions may vary.
Phosphodiesterase (PDE) Inhibition
PDEs are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including erectile dysfunction and chronic obstructive pulmonary disease (COPD). Currently, there is a lack of published data on the direct inhibition of PDEs by this compound derivatives. The table below compares the efficacy of established PDE inhibitors with different scaffolds.
| Scaffold | Inhibitor | Target PDE | IC50 (nM) |
| Pyrazolopyrimidinone | Sildenafil | PDE5 | 3.5 - 5.22 |
| Pyrrolidinone | Rolipram | PDE4A | 3 |
| Pyrrolidinone | Rolipram | PDE4B | 130 |
| Pyrrolidinone | Rolipram | PDE4D | 240 |
| Phthalimide | Apremilast | PDE4 | 74 |
Data compiled from multiple sources. Experimental conditions may vary.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating enzyme inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro p38α MAP Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified p38α MAP kinase.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 50 µM ATP)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test compound (e.g., this compound derivative)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted test compound to the wells of a 96-well plate.
-
Add the p38α enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this is typically done by adding phosphoric acid and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Quantify the amount of substrate phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole Blood Assay for Cytokine Release
Objective: To assess the inhibitory effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α) from whole blood cells.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI 1640 cell culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., this compound derivative).
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Dilute the whole blood with RPMI 1640 medium (e.g., 1:1 or 1:4 dilution).
-
Add the diluted blood to the wells of a 96-well plate.
-
Prepare serial dilutions of the test compound in RPMI 1640 medium and add them to the appropriate wells.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Stimulate the cells by adding LPS to each well (final concentration typically 1-100 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of a test compound against AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Test compound.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compound in the buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 30 seconds for 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration compared to the control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective enzyme inhibitors, particularly demonstrated by its exceptional activity against p38 MAP kinase. While further investigation is warranted to explore its efficacy against other enzyme classes such as acetylcholinesterase and phosphodiesterases, the existing data underscores its potential as a privileged scaffold in medicinal chemistry. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this exciting area.
A Comparative Analysis of HPLC and GC-MS for Purity Assessment of Synthesized Dibenzosuberenone
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of synthesized Dibenzosuberenone. This compound is a key intermediate in the synthesis of various tricyclic antidepressants.[1][2] This guide presents experimental data and detailed protocols to aid in selecting the most suitable method for specific analytical needs.
Data Presentation: Purity Analysis Summary
The following tables summarize the quantitative data obtained from the analysis of a synthesized batch of this compound using both HPLC and GC-MS. The data highlights the capabilities of each technique in detecting and quantifying the main compound and potential impurities. A known precursor, Dibenzosuberone, is a potential impurity in the synthesis of this compound.[1][3]
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.21 | 99.45 | 99.45 |
| Impurity A (Unknown) | 6.75 | 0.35 | - |
| Impurity B (Dibenzosuberone) | 9.53 | 0.20 | - |
Table 2: GC-MS Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Match Factor (vs. Library) |
| This compound | 12.54 | 99.60 | 99.60 | 985 |
| Impurity C (Unknown) | 10.88 | 0.25 | - | 750 |
| Impurity D (Solvent Residue) | 4.12 | 0.15 | - | 910 |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the quantitative analysis of this compound and the separation of non-volatile impurities.[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry compatible applications, phosphoric acid should be replaced with formic acid.[4] A typical mobile phase composition is Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, including potential impurities and residual solvents in the synthesized this compound.
-
Instrumentation: Standard GC-MS system with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 10 µg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the purity assessment of this compound using HPLC and GC-MS.
Caption: Workflow for this compound Purity Analysis using HPLC.
References
A Comparative Guide to the Synthesis of Dibenzosuberenone: Established Protocols vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
Dibenzosuberenone and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of various therapeutic agents, including tricyclic antidepressants and potential anticancer drugs.[1][2] The efficient synthesis of this tricyclic ketone is therefore of paramount importance. This guide provides an objective comparison of established and newly developed synthetic methods for this compound, supported by experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Key Synthesis Methods
The synthesis of this compound has evolved from classical multi-step procedures to more efficient, modern catalytic methods. Below is a summary of key quantitative data for several prominent methods.
| Synthesis Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Established Methods | ||||||
| Friedel-Crafts Acylation | 2-Phenethylbenzoyl chloride, Lewis Acid (e.g., AlCl₃) | Several hours | Moderate | Variable | Well-established, readily available starting materials. | Use of stoichiometric and harsh Lewis acids, potential for side reactions.[3][4] |
| Dehydrogenation of Dibenzosuberone | Dibenzosuberone, Palladium on Charcoal, Hydride Acceptor | 6 hours (conventional) | 72 | >95 | Good yield, high purity.[5] | Requires pre-synthesis of dibenzosuberone, long reaction time with conventional heating. |
| Newer Methods | ||||||
| Microwave-Assisted Dehydrogenation | Dibenzosuberone, Palladium on Barium Sulfate, Diethyl Maleate | 30 minutes | 96 | >95 | Drastically reduced reaction time, high yield and purity.[5][6] | Requires specialized microwave reactor. |
| Palladium-Catalyzed C-H/C-Br Cross-Coupling | Ortho-aroylated 3,5-diarylisoxazole, Pd catalyst | Not specified | 24 to >99 | High (NMR) | High functional group tolerance, high yields.[7][8] | Multi-component starting material, catalyst cost. |
| Silver-Catalyzed Decarboxylative Coupling | 3-(2-benzoylphenyl)acrylic acid, AgNO₃, K₂S₂O₈ | Not specified | 97.5 | 99.89 | High yield and purity, milder conditions. | Requires specific precursor, use of a strong oxidant. |
| Vanadium Pentoxide-Catalyzed Oxidation | 5H-dibenzo[a,d]cyclohepten-5-ol, V₂O₅, TBHP | Not specified | 65 | Not specified | Catalytic use of metal oxide.[9] | Moderate yield, requires precursor alcohol. |
Experimental Protocols
Microwave-Assisted Dehydrogenation of Dibenzosuberone
This method offers a significant improvement in reaction time over conventional heating.[5][6]
Materials:
-
Dibenzosuberone
-
Palladium on barium sulfate (10 mol%)
-
Diethyl maleate
-
Ethanol
-
20% aqueous Potassium Hydroxide (KOH)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a 10 ml sealed glass tube suitable for microwave synthesis, combine dibenzosuberone, 10 mol% palladium on barium sulfate, and diethyl maleate.
-
Place the sealed tube in a focused mono-mode microwave oven.
-
Irradiate the mixture at 200°C for 30 minutes with a maximum power of 60 W.
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add approximately 5 ml of 20% aqueous KOH and heat the mixture to reflux for 10 minutes.
-
Extract the solution with three 10 ml portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling
A modern approach that allows for the synthesis of various this compound derivatives with high functional group tolerance.[7][8][10]
Materials:
-
Ortho-aroylated 3,5-diarylisoxazole
-
Pd(OAc)₂ (palladium(II) acetate)
-
PCy₃·HBF₄ (tricyclohexylphosphine tetrafluoroborate)
-
NaOAc (sodium acetate)
-
Toluene
Procedure:
-
To a reaction tube, add the ortho-aroylated 3,5-diarylisoxazole substrate, Pd(OAc)₂, PCy₃·HBF₄, and NaOAc.
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically determined through optimization studies) until the starting material is consumed (monitored by TLC or GC).
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
The filtrate is then concentrated and purified by column chromatography to yield the desired this compound derivative.
Visualizing Synthesis and Biological Action
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for the synthesis and the key signaling pathways affected by this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound.
This compound derivatives have shown significant biological activity, primarily as antidepressants and as potential anticancer agents. Their mechanisms of action involve interference with key cellular signaling pathways.
Signaling Pathways in Antidepressant Action
Many tricyclic antidepressants derived from this compound act as serotonin-norepinephrine reuptake inhibitors (SNRIs).[11][12][13] They block the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft.[14][15][16][17]
Caption: Mechanism of action for this compound-based antidepressants.
Signaling Pathways in Anticancer Activity
In cancer research, this compound derivatives have been investigated as inhibitors of the p38 MAP kinase pathway and inducers of apoptosis.[1][18][19] Inhibition of p38 MAP kinase can affect cell proliferation and inflammation, while the induction of apoptosis is a key mechanism for killing cancer cells.[20][21][22] The apoptotic pathway can be triggered intrinsically through the mitochondria, involving proteins like Bax and caspases.[23][24][25][26][27]
Caption: Anticancer signaling pathways targeted by this compound derivatives.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular CâH/CâBr Bond Cross-Coupling of Ortho-Aroylated 3,5-Diarylisoxazoles - figshare - Figshare [figshare.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. (PDF) Synthesis of Dibenzosuberones Bearing an Isoxazole [research.amanote.com]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 24. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dibenzosuberenone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Dibenzosuberenone are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Skin Irritation: May cause skin irritation.[2]
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: Avoid ingestion.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields (EN 166).[1][3] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][3] |
| Respiratory | Use a NIOSH/MSHA approved respirator if dust formation is likely or ventilation is inadequate. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][4] Chemical waste generators are responsible for the correct classification and disposal of their waste.[1][4]
Experimental Protocol for Waste Accumulation:
-
Designate a Waste Container: Select a clearly labeled, leak-proof, and compatible container for the collection of solid this compound waste. For solid residues, a designated "Container C" for relatively unreactive organic solids is a good practice.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[1][3][7]
-
Collection: Carefully transfer waste this compound into the designated container using a scoop or spatula. Avoid creating dust.[1]
-
Container Management: Keep the waste container securely closed when not in use.[1][6] Store it in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[8] Complete all required waste disposal forms.[8]
Disposal of Empty Containers:
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent, such as acetone or ethanol.[8][9]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[10]
-
Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as regular waste. Deface or remove the original label.[9][10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, use, and disposal of Dibenzosuberenone. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory environment. The information is compiled from authoritative Safety Data Sheets (SDS) to build trust and provide value beyond the product itself.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards are:
-
Serious Eye Irritation: The substance can cause significant irritation upon contact with the eyes.[1][2]
-
Skin Irritation: Direct contact may cause skin irritation.[3]
While the toxicological properties have not been fully investigated, it is crucial to handle this compound with the standard precautions for hazardous chemicals in a laboratory setting.[1] Always operate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing chemical safety goggles or safety glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[1][2][5] | Protects eyes from splashes and airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[1][2][3][6] | Provides a barrier against direct skin contact. |
| Body Protection | A lab coat with long sleeves or other protective clothing to prevent skin exposure.[1][2][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If dust is generated or ventilation is poor, use a NIOSH/MSHA-approved respirator.[1][5][6] | Protects against inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
This procedural guidance covers the key steps for safely handling this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: Conduct all manipulations, including weighing and dilutions, within a certified chemical fume hood to control dust and vapors.[7]
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
-
Avoid Dust: When handling the solid chemical, use techniques that minimize the formation of dust.[1][2][8]
B. General Handling and Use:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]
-
Hygiene Practices: Do not eat, drink, or smoke in the area where this compound is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][3][8]
C. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal: Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly as the final step.
Emergency and Disposal Plan
A. Accidental Release Measures (Spill Response):
-
Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[1][2][6]
B. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[1][3][8]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[3][8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1][3][8]
C. Waste Disposal:
-
Classification: Waste from this compound and its contaminated materials must be treated as hazardous waste.[2]
-
Procedure: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains or release into the environment.[1][2][3]
-
Containers: Use approved and properly labeled containers for waste collection. Contaminated packaging should be disposed of in the same manner as the unused product.[2][3]
Chemical and Physical Properties
This table summarizes key quantitative data for this compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).
| Property | Value | Reference |
| CAS Number | 1210-35-1 | [1][3] |
| Molecular Formula | C₁₅H₁₂O | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Physical State | Solid, Solid with a low melting point | [1][2][3] |
| Appearance | Yellow Solid | [1][2] |
| Melting Point | 32 - 34 °C / 89.6 - 93.2 °F | [2][3] |
| Boiling Point | 148 °C / 298.4 °F @ 0.3 mmHg | [1][2] |
| Water Solubility | Insoluble | [2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. OEM this compound (5-Dibenzosuberenone) Manufacturer and Supplier | Jingye [jingyepharma.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
